molecular formula C8H15NO4 B3054335 N,N-Bis(2-hydroxyethyl)-3-oxobutanamide CAS No. 59692-90-9

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

カタログ番号: B3054335
CAS番号: 59692-90-9
分子量: 189.21 g/mol
InChIキー: NVRDIXNYKQBMNW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is a useful research compound. Its molecular formula is C8H15NO4 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N-Bis(2-hydroxyethyl)-3-oxobutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Bis(2-hydroxyethyl)-3-oxobutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

N,N-bis(2-hydroxyethyl)-3-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4/c1-7(12)6-8(13)9(2-4-10)3-5-11/h10-11H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRDIXNYKQBMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70615822
Record name N,N-Bis(2-hydroxyethyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59692-90-9
Record name N,N-Bis(2-hydroxyethyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70615822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Synthesis Pathway of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide—commonly referred to as N,N-bis(2-hydroxyethyl)acetoacetamide—is a highly versatile β -ketoamide. The molecule features a unique combination of a reactive active-methylene group and two primary hydroxyl terminals. This dual functionality makes it a critical Michael addition donor in the formulation of UV-curable overprint varnishes (OPVs)[1], a potent bidentate chelator for Iron(III) complexes used in treating iron deficiency anemias[2], and a valuable cross-linking modifier for polyurethane and epoxy resins.

This whitepaper provides an in-depth analysis of the synthetic pathways for producing this compound, detailing the mechanistic causality, kinetic controls, and self-validating experimental protocols required for high-yield synthesis.

Retrosynthetic Analysis & Pathway Selection

The synthesis of β -ketoamides from amines relies on the acetoacetylation of the nitrogen center. For diethanolamine (DEA), a secondary amine, three primary synthetic pathways exist, each with distinct kinetic and thermodynamic profiles:

Pathways DEA Diethanolamine (DEA) Product N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (Target Molecule) DEA->Product + DK (0-5°C, Fast) DEA->Product + EAA (110°C, Slow) DEA->Product + DOX (150°C, Moderate) DK Diketene (Highly Reactive) EAA Ethyl Acetoacetate (Transamidation) DOX Dioxinone Adduct (Thermolysis)

Chemical synthesis pathways for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide.

The Chemoselectivity Challenge (Mechanistic Causality)

Diethanolamine presents a classic chemoselectivity challenge: it contains one secondary amine and two primary hydroxyl groups. Why does acetoacetylation occur exclusively at the nitrogen center under controlled conditions?

The causality lies in the relative nucleophilicity and polarizability of the heteroatoms. The nitrogen lone pair is less electronegatively constrained than the oxygen lone pairs, making it a "softer," highly effective nucleophile for the highly electrophilic acyl carbon of diketene or ethyl acetoacetate. Under strict kinetic control (low temperatures), N-acetoacetylation is vastly favored. However, this kinetic preference is easily overridden by thermodynamics; if the temperature exceeds 15 °C during diketene addition, the reaction loses selectivity, leading to runaway O-acetoacetylation (esterification) and the formation of complex tri-acetoacetylated oligomers[3].

Quantitative Route Comparison

To aid in route selection, the following table summarizes the operational metrics of the three primary synthetic pathways.

Synthesis RoutePrimary ReagentOperating Temp (°C)Reaction Time (h)Avg. Yield (%)Primary ByproductScalability Profile
Diketene Acetoacetylation Diketene0 - 52 - 492 - 95OligomersHigh (Industrial)
Transamidation Ethyl Acetoacetate110 - 1308 - 1270 - 80EthanolMedium (Lab)
Thermolysis Dioxinone Adduct110 - 1502 - 380 - 85AcetoneLow-Medium

Experimental Methodologies & Self-Validating Systems

Protocol A: Diketene Acetoacetylation (Industrial Standard)

The acetoacetylation of amines using diketene is a highly exothermic, rapid reaction that serves as the industrial standard[3]. Because diketene is prone to violent, acid/base-catalyzed polymerization, temperature control is the most critical parameter.

Workflow Step1 1. Reactor Preparation Purge with N2, load solvent Step2 2. DEA Dissolution Dissolve Diethanolamine Step1->Step2 Step3 3. Cryogenic Cooling Chill to 0-5 °C Step2->Step3 Step4 4. Diketene Dosing Dropwise addition, control exotherm Step3->Step4 Step5 5. IPC Validation FTIR: Disappearance of 1890 cm⁻¹ Step4->Step5 Step6 6. Product Isolation Vacuum stripping of solvent Step5->Step6

Step-by-step experimental workflow for the diketene acetoacetylation route.

Step-by-Step Methodology:

  • Reactor Preparation: Purge a jacketed glass reactor with dry nitrogen to eliminate atmospheric moisture. Charge the reactor with 1.0 molar equivalent of Diethanolamine (DEA) dissolved in anhydrous tetrahydrofuran (THF).

  • Cryogenic Cooling: Circulate a glycol/water coolant through the reactor jacket to drop the internal temperature to strictly between 0 °C and 5 °C.

  • Diketene Dosing: Slowly add 1.05 molar equivalents of stabilized diketene dropwise via an addition funnel. Causality Note: The addition rate must be dynamically throttled to ensure the internal temperature never exceeds 10 °C. Exceeding this threshold initiates competitive O-acetoacetylation and diketene dimerization.

  • In-Process Control (IPC) & Self-Validation: The system self-validates through continuous Fourier Transform Infrared (FTIR) monitoring. The highly distinct ketene C=C=O stretching frequency at ~1890 cm⁻¹ provides a real-time quantitative measure of unreacted diketene. Continue stirring at 10 °C until this peak is entirely absent, ensuring complete conversion and the elimination of toxic diketene hazards.

  • Workup: Remove the THF solvent under reduced pressure (rotary evaporation) at 40 °C to yield the crude N,N-Bis(2-hydroxyethyl)-3-oxobutanamide as a viscous, pale-yellow liquid.

Protocol B: Transamidation via Ethyl Acetoacetate (Laboratory Scale)

For research environments lacking the safety infrastructure to handle diketene, the transamidation of ethyl acetoacetate provides a safer, albeit slower, laboratory-scale approach[4]. Recent advancements also highlight the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a diketene-acetone adduct) which generates highly reactive acetylketene intermediates in situ via retro-hetero-Diels-Alder thermolysis[5].

Step-by-Step Methodology:

  • Reagent Mixing: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1.0 equivalent of DEA and 1.1 equivalents of Ethyl Acetoacetate.

  • Heating & Distillation: Heat the mixture to 110–130 °C under a gentle nitrogen sweep. Causality Note: The elevated temperature is required to overcome the high activation energy of transamidation and to shift the equilibrium forward by continuously removing the volatile byproduct.

  • IPC Validation: This system self-validates volumetrically. Ethanol is produced in a 1:1 stoichiometric ratio to the product. Measure the volume of ethanol collected in the Dean-Stark trap; the reaction is deemed complete when the theoretical volume of ethanol is achieved.

  • Purification: Apply high vacuum (1–5 mmHg) at 80 °C to distill off the unreacted excess ethyl acetoacetate, leaving the purified β -ketoamide in the distillation heel.

Conclusion

The synthesis of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide relies heavily on exploiting the nucleophilic differential between the secondary amine and primary alcohols of diethanolamine. While the diketene route offers superior atom economy and rapid kinetics suitable for industrial scaling, it demands rigorous cryogenic control to prevent runaway polymerization. Conversely, transamidation via ethyl acetoacetate offers a highly reliable, self-validating volumetric system ideal for bench-scale drug development and materials science research.

References

  • KR101529273B1 - Fe(iii) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias. Google Patents.
  • EP1737892B1 - Radiation curable high gloss overprint varnish compositions. Google Patents.
  • US20060142588A1 - Acetoacetylation of alcohols, thiols and amines in a microreactor. Google Patents.
  • Synthesis 2008(21): 3415-3422 - Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Thieme E-Books & E-Journals.
  • RSC Advances, 2014 - An efficient green protocol for the preparation of acetoacetamides and application of the methodology to a one-pot synthesis of Biginelli dihydropyrimidines. RSC Publishing.

Sources

Whitepaper: Physicochemical Profiling and Coordination Dynamics of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacologists in Drug Development.

Executive Summary

The development of next-generation oral iron therapeutics relies heavily on the precise engineering of chelating ligands. N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (also known as N,N-bis(2-hydroxyethyl)acetoacetamide) represents a significant leap in β -ketoamide ligand design. By strategically combining a bidentate chelating core with highly hydrophilic tertiary amide substituents, this molecule forms exceptionally stable, neutral Iron(III) complexes. This whitepaper deconstructs the physicochemical properties of this ligand, explains the causality behind its structural design, and provides a self-validating protocol for its application in metallopharmaceutical synthesis.

Structural Rationale and Physicochemical Profile

The molecular architecture of N,N-bis(2-hydroxyethyl)-3-oxobutanamide is engineered to solve two historical problems in iron supplementation: thermodynamic instability in gastric acid and poor intestinal solubility.

  • The Tertiary Amide Core: Unlike primary or secondary β -ketoamides, the nitrogen in this molecule is fully substituted. This prevents unwanted deprotonation at the nitrogen center, forcing the molecule to coordinate exclusively via the O,O′ -bidentate mode (ketone and amide oxygens). This guarantees the formation of a discrete, mononuclear [FeL3​] complex rather than unpredictable polymeric networks.

  • Hydrophilic Shielding: The two 2-hydroxyethyl groups provide a dense hydrogen-bonding network. Once the hydrophobic core of the complex is formed around the iron atom, these outward-facing hydroxyl groups ensure the neutral complex remains highly soluble in the aqueous gastrointestinal tract.

Quantitative Physicochemical Data

Data synthesized from structural analysis and established chemical informatics.

PropertyValue / DescriptionImpact on Drug Development
IUPAC Name N,N-bis(2-hydroxyethyl)-3-oxobutanamideStandard nomenclature.
Molecular Formula C8​H15​NO4​ Defines stoichiometry for complexation.
Molecular Weight 189.21 g/mol Optimal for forming a ~620 Da [FeL3​] complex.
H-Bond Donors/Acceptors 2 Donors / 4 AcceptorsEnsures high aqueous solubility.
Predicted LogP -0.8 to -1.2Highly hydrophilic; prevents GI precipitation.
Tautomeric State Keto Enol equilibriumEnol form is the active chelating species.
Coordination Mode O,O′ -BidentateForms a highly stable 6-membered chelate ring.

Coordination Dynamics and Workflow

The synthesis of the Iron(III) complex relies on shifting the tautomeric equilibrium of the ligand. In solution, the active methylene group between the two carbonyls tautomerizes to form an enol. Upon the introduction of a mild base, this enol is deprotonated into an enolate anion, which rapidly coordinates with the Fe3+ center.

Because iron(III) prefers an octahedral geometry, three enolate ligands bind to a single iron atom, perfectly neutralizing its +3 charge.

G Keto Ligand: Keto Tautomer (N,N-Bis(2-hydroxyethyl)-3-oxobutanamide) Enol Ligand: Enol Tautomer (Active Chelating Species) Keto->Enol Tautomeric Equilibrium Enolate Enolate Intermediate (O,O'-Bidentate Donor) Enol->Enolate Deprotonation Base Addition of NaHCO3 (Proton Scavenger) Base->Enolate Drives Equilibrium (Releases CO2) Complex Target: [FeL3] Complex (Octahedral, Mononuclear) Enolate->Complex 3:1 Stoichiometric Coordination FeCl3 Anhydrous FeCl3 (Lewis Acid Core) FeCl3->Complex Fe(III) Insertion

Caption: Thermodynamic and kinetic workflow of N,N-bis(2-hydroxyethyl)-3-oxobutanamide complexation with Fe(III).

Self-Validating Experimental Protocol: Synthesis of the [FeL3​] Complex

To ensure high scientific integrity, the following methodology is designed as a self-validating system . The protocol incorporates specific physicochemical causality and built-in observational checkpoints to verify the reaction's success without requiring immediate spectroscopic analysis. This methodology is adapted from standardized patent literature for Fe(III)- β -ketoamide complexes 1.

Reagents Required:
  • Ligand: N,N-bis(2-hydroxyethyl)-3-oxobutanamide (3.50 g, 18.50 mmol)

  • Metal Source: Iron(III) chloride, anhydrous ( FeCl3​ ) (1.00 g, 6.17 mmol)

  • Base: Sodium bicarbonate ( NaHCO3​ ) (1.56 g, 18.50 mmol)

  • Solvent: Absolute Ethanol (40 mL total)

Step-by-Step Methodology:

Step 1: Ligand Solvation Dissolve 3.50 g of the ligand in 30 mL of absolute ethanol at room temperature.

  • Causality: Absolute ethanol is chosen because both the starting materials and the final complex are soluble in it, whereas the byproduct (NaCl) is strictly insoluble, allowing for easy downstream purification.

Step 2: Iron Introduction Dissolve 1.00 g of anhydrous FeCl3​ in 10 mL of absolute ethanol. Slowly add this dropwise to the ligand solution under continuous stirring.

  • Validation Checkpoint 1 (Colorimetry): The solution will immediately shift from a pale yellow to a deep, intense red/purple. This visual shift validates the formation of the Ligand-to-Metal Charge Transfer (LMCT) band, confirming primary coordination.

Step 3: Controlled Deprotonation Add 1.56 g of NaHCO3​ to the reaction mixture in small portions over 15 minutes.

  • Causality: Strong bases (like NaOH) would cause rapid local pH spikes, leading to the irreversible precipitation of dead-end Fe(OH)3​ . NaHCO3​ is a mild base that safely neutralizes the generated HCl, driving the equilibrium toward the [FeL3​] complex.

  • Validation Checkpoint 2 (Gas Evolution): Each addition of NaHCO3​ must be accompanied by effervescence ( CO2​ gas evolution). The cessation of bubbling indicates the complete neutralization of the acidic enol protons.

Step 4: Maturation and Isolation Stir the mixture at room temperature for 4 hours. Filter the reaction mixture to remove the precipitated salt, washing the filter cake with 10 mL of cold ethanol.

  • Validation Checkpoint 3 (Mass Balance): The byproduct is NaCl. Drying and weighing the filter cake should yield approximately 1.08 g of NaCl (3 equivalents of 6.17 mmol). Achieving this mass confirms that the 1:3 stoichiometric substitution has gone to completion.

Step 5: Recovery Subject the filtrate to rotary evaporation to spin off the ethanol, yielding the pure Fe(III)- β -ketoamide complex as a dark residue.

Pharmacokinetic and Physiological Advantages

The physicochemical properties of this specific ligand directly translate to superior clinical pharmacokinetics compared to traditional iron therapies.

Traditional Fe(II) salts (like Ferrous Sulfate) are highly soluble but leave the metal center unshielded. In the gastrointestinal tract, unbound Fe(II) undergoes the Fenton reaction, generating Reactive Oxygen Species (ROS) that cause severe mucosal damage and systemic oxidative stress .

By utilizing N,N-bis(2-hydroxyethyl)-3-oxobutanamide, the Fe3+ ion is thermodynamically locked within a stable coordination sphere. The complex does not release free iron ions in the gut, thereby completely bypassing Fenton chemistry while remaining highly bioavailable for absorption via intestinal pathways.

G FeSalt Fe(II) Salts (e.g., FeSO4) Unshielded Metal Center Fenton Fenton FeSalt->Fenton Oxidation to Fe(III) FeComplex [FeL3] β-Ketoamide Complex Shielded Metal Center Safe Redox Stability (No Free Radicals) FeComplex->Safe High Thermodynamic Stability Constant Tox Mucosal Damage & GI Intolerance Fenton->Tox Oxidative Stress Absorb Intact Intestinal Transit & Controlled Absorption Safe->Absorb Biocompatibility

Caption: Comparative physiological pathways of traditional Fe(II) salts versus the Fe(III)-N,N-Bis(2-hydroxyethyl)-3-oxobutanamide complex.

References

  • Vifor (International) AG. (2015). Fe(iii) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias (Patent No. KR101529273B1).
  • Hentze, M. W., Muckenthaler, M. U., Galy, B., & Camaschella, C. (2004). Balancing acts: molecular control of mammalian iron metabolism. Cell, 117(3), 285-297.[Link]

Sources

Spectroscopic Data of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide: A Technical Guide to Theoretical Analysis and Data Acquisition

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the theoretical spectroscopic characteristics of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide. In the absence of publicly available experimental data for this specific compound, this document serves as a predictive guide for researchers, scientists, and drug development professionals. It outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the molecule's structure. Furthermore, it details standardized protocols for the acquisition of such data and provides insights into the interpretation of the anticipated spectral features. This guide is designed to be a self-validating system, grounding its predictions and methodologies in established principles of organic spectroscopy.

Introduction

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is a small organic molecule featuring a tertiary amide, a ketone, and two primary alcohol functional groups. This combination of functionalities makes it a potentially interesting scaffold for further chemical synthesis and biological evaluation. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in any research and development context.

This guide will first present the predicted spectroscopic data for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, offering a baseline for what a researcher might expect to observe. Subsequently, it will provide detailed, step-by-step experimental protocols for acquiring high-quality NMR, IR, and MS data. Finally, it will delve into the rationale behind the predicted spectral features, explaining how the molecular structure gives rise to specific signals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide. These predictions are derived from established chemical shift and absorption frequency ranges for the constituent functional groups.[1][2][3]

Predicted ¹H NMR Data (in CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃-C=O~2.2Singlet3H
O=C-CH₂-C=O~3.5Singlet2H
N-CH₂-CH₂-OH~3.7Triplet4H
N-CH₂-CH₂-OH~3.8Triplet4H
CH₂-OHVariable, broadSinglet2H
Predicted ¹³C NMR Data (in CDCl₃)
CarbonChemical Shift (δ, ppm)
C H₃-C=O~30
O=C-C H₂-C=O~50
N-C H₂-CH₂-OH~52
N-CH₂-C H₂-OH~61
N-C =O~172
CH₃-C =O~207
Predicted IR Data
Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H (alcohol)3500-3200Strong, Broad
C-H (sp³)3000-2850Medium
C=O (ketone)~1715Strong
C=O (amide)~1650Strong
C-N1250-1020Medium
C-O1260-1000Strong
Predicted Mass Spectrometry Data (Electron Ionization - EI)
Ionm/zComments
[M]⁺175Molecular Ion
[M - CH₃]⁺160Loss of a methyl radical
[M - C₂H₅O]⁺130Loss of an ethoxy radical
[CH₃CO]⁺43Acylium ion, likely base peak
[N(CH₂CH₂OH)₂]⁺105Fragment from cleavage of the amide bond

Experimental Protocols for Spectroscopic Data Acquisition

The following protocols are standardized procedures for the acquisition of spectroscopic data for small organic molecules like N,N-Bis(2-hydroxyethyl)-3-oxobutanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.[4]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • The relaxation delay should be set to at least 1.5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.[4]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5]

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Reference the spectra to the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

NMR Data Acquisition and Processing Workflow.
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is a common and convenient method for liquid or solid samples, requiring minimal preparation.[6]

    • Place a small drop of the liquid sample or a few milligrams of the solid sample directly onto the ATR crystal.[7]

  • Instrument Setup:

    • Ensure the ATR accessory is clean.

    • Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.[8]

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).[8]

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically perform the background subtraction.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

ATR-FTIR Data Acquisition Workflow.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction:

    • For volatile compounds, direct insertion via a heated probe or injection into a gas chromatograph (GC-MS) is common.[9]

    • Dissolve a small amount of the sample in a volatile solvent if using GC-MS.

  • Ionization:

    • The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to ionize and fragment.[10]

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and their abundance is recorded.

  • Data Processing:

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

    • The peak with the highest m/z value often corresponds to the molecular ion ([M]⁺).[11]

Electron Ionization Mass Spectrometry Workflow.

Interpretation of Predicted Spectroscopic Data

This section provides a detailed explanation of the predicted spectroscopic data, linking the expected signals to the specific structural features of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide.

¹H NMR Spectrum
  • ~2.2 ppm (singlet, 3H): This signal is attributed to the three protons of the methyl group (CH₃) adjacent to the ketone carbonyl. It is a singlet because there are no adjacent protons to cause splitting.

  • ~3.5 ppm (singlet, 2H): These are the two protons of the methylene group (CH₂) situated between the two carbonyl groups. The absence of adjacent protons results in a singlet.

  • ~3.7 ppm and ~3.8 ppm (two triplets, 4H each): These signals correspond to the two sets of methylene groups in the N,N-bis(2-hydroxyethyl) moiety. Each CH₂ group adjacent to the nitrogen will be a triplet due to coupling with the adjacent CH₂OH group, and vice versa. The slight difference in their chemical shifts is due to the different electronic environments of the carbons they are attached to.

  • Variable, broad singlet (2H): This signal is from the two hydroxyl (-OH) protons. The chemical shift of hydroxyl protons is often variable and concentration-dependent, and the signal is typically broad due to hydrogen bonding and chemical exchange.[12]

¹³C NMR Spectrum
  • ~30 ppm: The methyl carbon (CH₃) of the acetyl group.

  • ~50 ppm: The methylene carbon (CH₂) between the two carbonyls.

  • ~52 ppm: The two equivalent methylene carbons directly attached to the amide nitrogen (N-CH₂).

  • ~61 ppm: The two equivalent methylene carbons bearing the hydroxyl groups (CH₂-OH). These are shifted further downfield due to the deshielding effect of the attached oxygen atom.[3]

  • ~172 ppm: The carbon of the amide carbonyl group.[2]

  • ~207 ppm: The carbon of the ketone carbonyl group, which typically appears at a higher chemical shift than an amide carbonyl.[2]

IR Spectrum
  • 3500-3200 cm⁻¹ (Strong, Broad): This prominent broad absorption is characteristic of the O-H stretching vibration of the alcohol functional groups, with the broadening caused by hydrogen bonding.[13]

  • 3000-2850 cm⁻¹ (Medium): These absorptions are due to the C-H stretching vibrations of the sp³ hybridized carbons in the molecule.

  • ~1715 cm⁻¹ (Strong): A strong, sharp peak in this region is indicative of the C=O stretching vibration of the ketone.

  • ~1650 cm⁻¹ (Strong): Another strong, sharp peak, typically at a slightly lower wavenumber than a ketone, corresponds to the C=O stretching vibration of the tertiary amide (Amide I band).[14]

  • 1250-1020 cm⁻¹ and 1260-1000 cm⁻¹ (Medium to Strong): These regions will contain absorptions from C-N and C-O stretching vibrations, respectively.

Mass Spectrum
  • m/z 175 ([M]⁺): The molecular ion peak, representing the intact molecule with one electron removed. Its presence and intensity will depend on its stability under EI conditions. Amides and ketones generally show a recognizable molecular ion.[15]

  • Fragmentation: The molecule is expected to fragment at the bonds adjacent to the functional groups.

    • α-cleavage next to the ketone could lead to the loss of a methyl radical (CH₃•) to give a peak at m/z 160, or the formation of the highly stable acylium ion [CH₃CO]⁺ at m/z 43, which is often the base peak (most intense peak) in the spectrum of methyl ketones.[16]

    • Cleavage of the C-C bond between the carbonyls can also occur.

    • Fragmentation of the amide group can lead to various daughter ions, including the ion at m/z 105 corresponding to the [N(CH₂CH₂OH)₂]⁺ fragment.

Conclusion

While experimental spectroscopic data for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is not readily found in the public domain, a comprehensive theoretical analysis based on its molecular structure provides a robust framework for its identification and characterization. The predicted NMR, IR, and MS data presented in this guide, along with the detailed experimental protocols, offer researchers a clear pathway for the empirical validation of this compound. The principles of spectroscopic interpretation outlined herein are fundamental to the structural elucidation of organic molecules and serve as a valuable resource for scientists in the field of chemistry and drug development.

References

  • Chemistry Steps. (2025, August 30). Interpreting IR Spectra. Retrieved from [Link]

  • IntechOpen. (2017, June 7). Interpretation of Mass Spectra. Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • University of California, Los Angeles. Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • University of Colorado Boulder. INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • University of Florida. Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]

  • University of Wisconsin-Madison. IR Spectroscopy Tutorial: How to analyze IR spectra. Retrieved from [Link]

  • University of Arizona. Mass Spectrometry - Examples. Retrieved from [Link]

  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]

  • Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Structure Elucidation. Retrieved from [Link]

  • AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Retrieved from [Link]

  • University of Calgary. Chemical shifts. Retrieved from [Link]

  • MDPI. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Chemistry Analytical Lab. Sample preparation for FT-IR. Retrieved from [Link]

  • Michigan State University. Interpreting NMR spectra. Retrieved from [Link]

  • SlidePlayer. Interpretation of mass spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. N,N'-Bis-(2-hydroxyethyl)-oxamide. In NIST Chemistry WebBook. Retrieved from [Link]

  • Mestrelab Research. Download NMR Predict. Retrieved from [Link]

  • PubMed. (2014, February 20). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Wikipedia. Electron ionization. Retrieved from [Link]

  • Nature. (2022, November 24). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Retrieved from [Link]

  • ChemRxiv. CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • Atlas: School AI Assistant. 1H NMR Spectrum Prediction and Analysis. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]

  • CASPRE. 13 C NMR Predictor. Retrieved from [Link]

  • Cheminfo.org. IR spectra prediction. Retrieved from [Link]

  • NMRdb.org. Predict 13C carbon NMR spectra. Retrieved from [Link]

  • PROSPRE. 1 H NMR Predictor. Retrieved from [Link]

  • CFM-ID. Spectra Prediction. Retrieved from [Link]

  • Nature. (2019). Linking in silico MS/MS spectra with chemistry data to improve identification of unknowns. Retrieved from [Link]

  • University of Oxford. NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Royal Society of Chemistry. Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • University of Oxford. A User Guide to Modern NMR Experiments. Retrieved from [Link]

  • University of Notre Dame. Ionization Modes - Mass Spectrometry & Proteomics Facility. Retrieved from [Link]

  • MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • KWR. (2023, October 9). Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning. Retrieved from [Link]

  • GitHub. Predicting molecular structure from Infrared (IR) Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. N,N'-Bis-(2-hydroxyethyl)-oxamide. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Methodological & Application

acetoacetylation of diethanolamine to yield "N,N-Bis(2-hydroxyethyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals.

Strategic Overview & Mechanistic Grounding

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (commonly referred to as N,N-dihydroxyethyl-acetoacetamide) is a highly versatile β-ketoamide. In pharmaceutical development, it serves as a critical bidentate ligand for synthesizing iron(III)-β-ketoamide complexes. These complexes are utilized in the treatment of iron deficiency anemias, offering superior bioavailability and significantly lower oxidative stress compared to traditional iron salts[1]. Beyond pharmaceuticals, its dual hydroxyl functionality makes it an invaluable crosslinking agent in polyurethane matrices and radiation-curable Michael addition overprint varnishes[2].

The synthesis of this target molecule relies on the acetoacetylation of diethanolamine (DEA). Because DEA is an amino alcohol containing both a secondary amine and two primary hydroxyl groups, the reaction must be carefully controlled to favor N-acylation (amide formation) over O-acylation (ester formation). The secondary amine is intrinsically more nucleophilic than the hydroxyl groups, but its steric hindrance requires specific kinetic or thermodynamic control depending on the acylating agent selected.

Causality of Reagent Selection:

  • Diketene (Kinetic Control): Diketene is a highly reactive, four-membered β-lactone. Its reaction with DEA proceeds via a rapid, ring-opening nucleophilic attack. Because of diketene's immense reactivity, the reaction is under strict kinetic control[3]. It must be performed at low temperatures (0–20 °C) to prevent exothermic runaway, which can lead to diketene dimerization or explosive polymerization[4].

  • Methyl Acetoacetate (Thermodynamic Control): Methyl Acetoacetate (MAA) is a safer, bench-stable β-keto ester. The reaction proceeds via transamidation. Because the secondary amine in DEA is sterically hindered, uncatalyzed transamidation is sluggish. Therefore, a Lewis acid catalyst—such as Zinc Acetate dihydrate—is employed to coordinate with the carbonyl oxygen of MAA, increasing its electrophilicity. The reaction is driven to completion thermodynamically by operating at elevated temperatures (140 °C) to continuously distill off the methanol byproduct.

Visualization of Synthetic Pathways

G cluster_0 Pathway A: Diketene Route cluster_1 Pathway B: Transamidation Route DEA Diethanolamine (DEA) CondA 0-20°C, THF Exothermic Addition DEA->CondA CondB 140°C, Zn(OAc)2 Methanol Distillation DEA->CondB Diketene Diketene (Highly Reactive) Diketene->CondA Product N,N-Bis(2-hydroxyethyl)- 3-oxobutanamide CondA->Product Ring Opening MAA Methyl Acetoacetate (MAA) MAA->CondB CondB->Product Transamidation

Fig 1: Synthetic pathways for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide via Diketene or MAA.

Self-Validating Experimental Protocols

Protocol A: Catalytic Transamidation using Methyl Acetoacetate (Recommended)

This protocol leverages thermodynamic control and Lewis acid catalysis to safely achieve high yields without the severe inhalation and flammability hazards associated with diketene.

  • Stoichiometry: 1.3 : 1.0 (MAA : DEA). The 30% molar excess of MAA drives the equilibrium forward and compensates for minor losses due to co-distillation with methanol.

  • Step-by-Step Workflow:

    • System Setup: Equip a round-bottom flask with a magnetic stirrer, a short-path distillation head, a condenser, and a volumetric receiving flask. Purge the system with inert nitrogen.

    • Charge Reactants: Add 1.0 molar equivalent of DEA and 0.25 wt% Zn(OAc)₂·2H₂O (relative to total reactant mass) to the flask. Heat gently to 60 °C to liquefy the DEA.

    • Addition: Introduce 1.3 molar equivalents of MAA dropwise over 15 minutes.

    • Thermal Activation: Gradually ramp the internal temperature to 140 °C.

      • Validation Checkpoint 1 (Causality): At approximately 65–70 °C (vapor temperature), methanol will begin to condense in the receiving flask. This phase change is the physical proof of the transamidation breaking the C-O bond of the ester.

    • Equilibrium Driving: Maintain the reaction at 140 °C for 2.5 hours.

      • Validation Checkpoint 2 (Self-Correction): Monitor the volume of the collected distillate. The reaction is complete when the theoretical volume of methanol (1 molar equivalent relative to DEA) is collected and distillation ceases.

    • Purification: Cool the reactor to 60 °C and apply a high vacuum (e.g., 1–5 mbar) to strip off the excess MAA. The resulting viscous liquid is the purified target β-ketoamide.

Protocol B: Direct Acetoacetylation using Diketene (Industrial Standard)

This protocol utilizes kinetic control for rapid conversion but requires stringent safety protocols due to diketene's extreme toxicity and lachrymatory properties[4].

  • Stoichiometry: 1.0 : 1.05 (Diketene : DEA). A slight excess of DEA ensures complete consumption of the hazardous diketene.

  • Step-by-Step Workflow:

    • System Setup: Equip a jacketed reactor with a mechanical stirrer, an internal thermocouple, and an addition funnel. Flush thoroughly with Argon.

    • Substrate Dissolution: Dissolve 1.05 equivalents of DEA in anhydrous Tetrahydrofuran (THF) (approx. 5 volumes).

    • Cryogenic Control: Circulate coolant to bring the internal temperature to 0–5 °C.

      • Causality Note: Diketene is prone to violent exothermic polymerization. The low temperature combined with the dilution in THF dissipates the heat of the ring-opening reaction.

    • Controlled Addition: Add 1.0 equivalent of diketene dropwise. Adjust the addition rate strictly based on the internal thermocouple, ensuring the temperature never exceeds 20 °C.

    • Maturation: Once addition is complete, remove the cooling bath and allow the mixture to stir at 20–25 °C for 2 hours.

      • Validation Checkpoint: Perform TLC (Eluent: EtOAc/MeOH 9:1). The disappearance of the diketene spot (visualized with KMnO₄ stain) confirms reaction completion.

    • Isolation: Concentrate the mixture under reduced pressure to remove THF, yielding the target compound.

Quantitative Data & Optimization Parameters

Table 1: Comparison of Acetoacetylating Agents for DEA

ParameterDiketene RouteMethyl Acetoacetate (MAA) Route
Reaction Mechanism Nucleophilic Ring OpeningLewis Acid-Catalyzed Transamidation
Thermal Profile Highly Exothermic (Requires 0–20 °C)Endothermic/Driven (Requires 140 °C)
Catalyst Required NoneZn(OAc)₂·2H₂O (0.25 wt%)
Reaction Time ~2 - 3 hours2.5 hours
Primary Byproduct None (100% atom economy)Methanol
Safety Profile High Hazard (Toxic, Flammable)Low Hazard (Bench-stable)

Table 2: Optimized Parameters for MAA Transamidation

VariableOptimal ConditionCausality / Effect
Molar Ratio (MAA:DEA) 1.3 : 1.0Drives equilibrium; compensates for MAA volatilization.
Catalyst Loading 0.25 wt%Provides sufficient Lewis acid sites without complicating purification.
Temperature 140 °COvercomes activation energy; continuously removes methanol byproduct.
Yield ~84.9%High conversion with minimal O-acylation side products.

Analytical Validation System

To ensure the structural integrity of the synthesized N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, the following analytical suite is required:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Utilize a polar column (e.g., DB-WAX). The target compound will elute cleanly. Monitor for residual MAA. If diketene was used, ensure no diketene dimer (dehydroacetic acid) is present.

  • FT-IR (Fourier Transform Infrared Spectroscopy): Confirm the presence of the amide carbonyl stretch (~1640 cm⁻¹) and the ketone carbonyl stretch (~1710 cm⁻¹). The broad O-H stretch (~3300 cm⁻¹) from the hydroxyethyl groups must remain intact, proving that O-acylation did not occur.

  • 1H NMR (Proton Nuclear Magnetic Resonance): In CDCl₃ or DMSO-d₆, look for the distinct singlet of the active methylene protons (located between the ketone and amide carbonyls) at approximately δ 3.5 ppm. The presence of a minor enol tautomer signal may also be observed, which is characteristic of β-ketoamides.

Sources

Application Note: N,N-Bis(2-hydroxyethyl)-3-oxobutanamide in the Synthesis of Functionalized Polyurethanes and Advanced Biomaterials

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in biomaterials, self-healing polymers, and high-performance coatings.

Executive Summary

The demand for dynamic, post-polymerization modifiable polymers has driven the adoption of functional chain extenders in step-growth polymerization. N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (HEAA) —a specialized diol featuring a pendant β -ketoamide moiety—serves as a highly efficient monomer for introducing acetoacetyl functionality into polyurethane and polyester backbones. This application note details the mechanistic rationale, self-validating synthetic protocols, and crosslinking pathways of HEAA-functionalized polymers, providing a comprehensive guide for formulating advanced waterborne polyurethane dispersions (WPUDs) and covalent adaptable networks (vitrimers).

Chemical Rationale & Mechanistic Insights

The Superiority of the β -Ketoamide Motif

Historically, the introduction of acetoacetyl groups into polymers relied heavily on acetoacetoxyethyl methacrylate (AAEM) via free-radical polymerization. However, in waterborne systems formulated at elevated pH, the β -ketoester group of AAEM is notoriously prone to hydrolysis, leading to the formation of a β -keto acid that rapidly decarboxylates into acetone and carbon dioxide[1].

HEAA overcomes this critical limitation. As a tertiary β -ketoamide, HEAA exhibits exceptional hydrolytic stability across a broad pH range. The resonant structures and strong intramolecular hydrogen bonding inherent to the enamine-one tautomer provide enhanced stability against hydrolysis compared to standard ester or imine linkages[2]. This makes HEAA uniquely suited for step-growth polymers, particularly WPUDs, where the functional group must survive both the basic neutralization step and long-term aqueous storage.

Dual-Stage Polymerization Dynamics

The integration of HEAA relies on the differential reactivity of its functional groups:

  • Primary Hydroxyls (Step-Growth): The two primary ethanol groups react rapidly and quantitatively with aliphatic or aromatic diisocyanates to build the polymer backbone.

  • Pendant β -Ketoamide (Post-Polymerization): The active methylene and carbonyl groups remain inert during the uncatalyzed urethane formation but become highly reactive orthogonal sites for subsequent crosslinking.

WPUD_Synthesis Macrodiol Macrodiol (e.g., PCDL) Prepolymer NCO-Terminated Prepolymer Macrodiol->Prepolymer Diisocyanate Diisocyanate (e.g., IPDI) Diisocyanate->Prepolymer DMPA Internal Emulsifier (DMPA) DMPA->Prepolymer HEAA Functional Diol (HEAA) HEAA->Prepolymer Chain Extension Neutralization Neutralization (TEA) Prepolymer->Neutralization Dispersion Water Dispersion & Chain Extension Neutralization->Dispersion WPUD Acetoacetylated WPUD Dispersion->WPUD

Caption: Synthetic workflow of HEAA-functionalized waterborne polyurethane dispersion.

Post-Polymerization Crosslinking Pathways

Once incorporated into the polymer matrix, the HEAA β -ketoamide group enables three distinct crosslinking mechanisms, allowing researchers to tune the final material properties from rigid thermosets to dynamic, self-healing hydrogels.

  • Enamine Formation (Vinylogous Urethanes): Reaction with primary diamines or dihydrazides yields stable β -ketoenamines. This reaction occurs spontaneously at room temperature upon water evaporation, making it ideal for 1K self-crosslinking coatings. Furthermore, these vinylogous urethane networks act as vitrimers, enabling thermal reprocessability and recyclability without degradation[3].

  • Metallo-Supramolecular Coordination: The β -ketoamide acts as a bidentate ligand, chelating transition metals (e.g., Fe3+ , Zn2+ ). This forms dynamic, reversible crosslinks that impart self-healing properties to biomaterials and elastomers.

  • Michael Addition: Under mild basic catalysis, the active methylene group acts as a Michael donor, reacting with multi-functional acrylates to form densely crosslinked, chemically resistant networks.

Crosslinking_Pathways Base Polyurethane Backbone Pendant β-Ketoamide (HEAA) Enamine Enamine Crosslinking Reagent: Diamines / Dihydrazides Feature: Room Temp Cure Base->Enamine + Primary Amine (- H2O) Metal Metal Coordination Reagent: Fe3+, Zn2+ Feature: Self-Healing / Dynamic Base->Metal + Metal Salts (Chelation) Michael Michael Addition Reagent: Multi-Acrylates Feature: High Crosslink Density Base->Michael + Acrylates (Base Catalyst)

Caption: Post-polymerization crosslinking pathways of the pendant β-ketoamide group.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of HEAA-Functionalized WPUD

Causality & Quality Control: This protocol utilizes a prepolymer method. By adding HEAA in the latter stages of prepolymerization and strictly controlling the temperature, we prevent the β -ketoamide moiety from undergoing premature self-condensation or unwanted reactions with the highly reactive isocyanate groups.

Materials:

  • Isophorone diisocyanate (IPDI)

  • Polycarbonate diol (PCDL, MW ~2000)

  • Dimethylolpropionic acid (DMPA)

  • HEAA (N,N-Bis(2-hydroxyethyl)-3-oxobutanamide)

  • Triethylamine (TEA)

  • Dibutyltin dilaurate (DBTDL)

Step-by-Step Procedure:

  • Prepolymer Formation: Charge PCDL and DMPA into a dry, nitrogen-purged reactor. Heat to 80°C to melt the DMPA. Add IPDI dropwise, followed by 0.05 wt% DBTDL catalyst. Maintain at 80°C for 2 hours.

    • Validation Step: Titrate the NCO content using the standard di-n-butylamine method. Proceed only when the NCO value reaches the theoretical intermediate target (typically ~5-6%).

  • HEAA Chain Extension: Cool the reactor to 70°C. Add the calculated amount of HEAA dropwise. The primary hydroxyls of HEAA will react rapidly. Hold for 1.5 hours.

    • Validation Step: Perform a second NCO titration. The NCO content should drop to the final prepolymer target (typically ~2-3%).

  • Neutralization: Cool the highly viscous prepolymer strictly to 40°C. Add TEA dropwise (equimolar to DMPA) over 15 minutes.

    • Causality: Cooling to 40°C is critical. Neutralizing at higher temperatures can trigger base-catalyzed side reactions of the remaining NCO groups or the β -ketoamide[1].

  • Dispersion: Increase agitation to 800 RPM. Slowly add deionized water to invert the phase from water-in-oil to oil-in-water, yielding a translucent, stable dispersion (~30-35% solids).

Protocol 2: Formulation of 1K Self-Crosslinking Enamine Coating

Causality & Quality Control: Adipic dihydrazide (ADH) is chosen over standard aliphatic diamines because hydrazides exhibit superior pot-life in aqueous dispersions. The crosslinking is thermodynamically driven by water evaporation during film formation.

Step-by-Step Procedure:

  • Calculate the molar equivalent of the pendant acetoacetamide groups in the synthesized WPUD.

  • Prepare a 10% aqueous solution of ADH.

  • Under gentle stirring (200 RPM), add the ADH solution to the WPUD at a 1:1 molar ratio of hydrazide to acetoacetamide groups.

  • Allow the formulated dispersion to equilibrate for 24 hours at room temperature.

    • Validation Step: Cast a 100 µm wet film on a glass substrate. Evaluate the gel fraction after 7 days of room-temperature curing via Soxhlet extraction (using THF). A successfully crosslinked network will yield a gel fraction >90%[3].

Quantitative Data Summaries

Table 1: Comparison of Post-Polymerization Modification Strategies for HEAA-Polyurethanes

Crosslinking StrategyReagentPrimary MechanismKey BenefitTarget Application
Vinylogous Urethane Adipic Dihydrazide (ADH)Enamine CondensationRoom-temperature cure, high pot-life1K Waterborne Coatings
Dynamic Vitrimer Hexane-1,6-diamineEnamine CondensationThermal reprocessability, recyclabilityRecyclable Thermosets
Metallo-Supramolecular FeCl3​ / ZnCl2​ Bidentate ChelationReversible bonds, dynamic self-healingBiomedical Hydrogels
Michael Addition Trimethylolpropane triacrylateCarbanion AdditionUltra-high crosslink densityUV/Chemical Resistant Adhesives

Table 2: Influence of HEAA Content on Polyurethane Film Properties (Enamine-Cured) (Data represents typical values for a PCDL/IPDI backbone cured with stoichiometric ADH)

HEAA Content (wt%)Tensile Strength (MPa)Elongation at Break (%)Gel Content (%)Water Absorption (wt%)
0.0 (Control)12.4450< 518.2
2.518.73807812.4
5.025.3290928.1
7.531.8180965.3

Note: Increasing HEAA content directly correlates with higher crosslink density, significantly improving tensile strength and chemical resistance (gel content) while predictably reducing elongation and water absorption.

References[2] DIMETHYLACETOACETAMIDE - Ataman Kimya. Source: atamanchemicals.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI1S-WsMDIM33XByeFA36pQpWmDNOCdclTkrHsoF5lg6gTFqzxiFkFl4WFIrAN1GLTHdv-kDCzTSQ2SSq7cp327LZPc4wtcccJ58p5Y5jzhZmJRphvip_dA8EN0SSOSlZX2nbycbq9TGw7_s3hBdC29CKnZB675gYY[3]Dynamic Covalent Chemistry of Enamine‐Ones: Exploring Tunable Reactivity in Vitrimeric Polymers and Covalent Organic Frameworks. Source: nih.gov (PMC). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9kRHNWfDsPD36Funo4OU5FxFFKnl3UdCOGJ_MIwPqK1SyRdJG0sy8WqqGwp7xYNHnliwjcxmDbNLb2wX_BFCbrejEQPtKO9Ye-kQLiMBGuu1betPB-SOdytfchXP5RqVTKjW1aZQY2ysiN-EE[4]Vinylogous Urethane Vitrimers Derived from Styrene Copolymers for Reprocessable Damping Materials. Source: acs.org (Industrial & Engineering Chemistry Research). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESQAF6MAzdGIST704t1LozGzlzdRE6KaTsNK2NZ3Huwk-UYUSVQDnZcBk2R8hKLYVXRZ4SFX2uGlHwmaJMGCOMyJgOj57iGp27eTd9ij8w90LTZDIyNIfMc2sG1lmRw-RvCnmOU_BGAXyOJS0=[1]Waterborne Surface Coatings Crosslinkable. Source: pcimag.com (PCI Magazine). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw0C6eiRvnFn0QdVo-6o4M2UQfB4i3rC_PNSwkruONAvpXvH9dndAfgk6pmweN-_VxGVwY4yhNT76LVGvXpRhgXLhgY92O79bWE8L-klPb8kRJRDDryPduWdrwaiCTAk6r4-qcdPj51UKpvO1_zxvZffowewG6SkMXBrUVYckzf_kiwqp5vunNKpc=

Sources

Application Notes and Protocols: N,N-Bis(2-hydroxyethyl)-3-oxobutanamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the identification of novel small molecules that can selectively modulate enzyme activity remains a cornerstone of therapeutic development. The acetamide scaffold and its derivatives have garnered significant attention due to their prevalence in both natural products and approved pharmaceuticals, exhibiting a wide range of biological activities.[1][2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the investigation of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, a β-keto amide, as a potential enzyme inhibitor.

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide possesses a unique combination of structural features: a reactive β-keto amide core and hydrophilic bis(2-hydroxyethyl) side chains. The β-keto amide moiety is of particular interest due to its capacity for keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of two constitutional isomers: the keto form and the enol form.[3][4] This dynamic equilibrium can play a pivotal role in the molecule's interaction with enzyme active sites, potentially through metal chelation, hydrogen bonding, or covalent bond formation. This guide outlines the synthesis, characterization, and a comprehensive screening protocol to evaluate the enzyme inhibitory potential of this compound.

Hypothetical Mechanism of Action

We hypothesize that N,N-Bis(2-hydroxyethyl)-3-oxobutanamide may exert its inhibitory effects through one or more of the following mechanisms, largely influenced by its keto-enol tautomerism:

  • Metal Chelation: The enol form of the β-keto amide can act as a bidentate ligand, chelating essential metal ions (e.g., Zn²⁺, Mg²⁺, Fe²⁺) within an enzyme's active site, thereby inactivating the enzyme. Metalloenzymes are a broad class of potential targets.

  • Hydrogen Bonding: The hydroxyl group of the enol tautomer, along with the amide and the terminal hydroxyl groups of the bis(2-hydroxyethyl) side chains, can form extensive hydrogen bond networks with amino acid residues in the enzyme's active site, leading to potent and specific non-covalent inhibition.

  • Covalent Modification: The carbonyl carbons in the keto form are electrophilic and could potentially react with nucleophilic residues (e.g., serine, cysteine, lysine) in the active site to form a stable covalent adduct, resulting in irreversible inhibition.

The following diagram illustrates the proposed keto-enol tautomerism central to the inhibitory hypothesis.

Caption: Keto-enol tautomerism of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide.

Synthesis and Characterization

The synthesis of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide can be achieved through the acylation of diethanolamine with diketene. This method is generally efficient and proceeds under mild conditions.

Protocol 1: Synthesis of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

Materials:

  • Diethanolamine (reagent grade)

  • Diketene (stabilized)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve diethanolamine (1.0 eq) in anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

  • Addition of Diketene: Slowly add diketene (1.05 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of EtOAc:Hexanes (7:3).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of EtOAc in hexanes (e.g., 50% to 100% EtOAc).

  • Characterization: Combine the pure fractions and evaporate the solvent to yield N,N-Bis(2-hydroxyethyl)-3-oxobutanamide as a viscous oil or low-melting solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram outlines the synthesis workflow.

SynthesisWorkflow start Start: Reagents setup Reaction Setup: Diethanolamine in THF at 0°C start->setup addition Slow Addition of Diketene setup->addition reaction Stir at Room Temperature (4-6 hours) addition->reaction monitoring Monitor by TLC reaction->monitoring workup Concentrate under Reduced Pressure monitoring->workup Reaction Complete purification Silica Gel Column Chromatography workup->purification characterization ¹H NMR, ¹³C NMR, MS Analysis purification->characterization end Pure Product characterization->end

Caption: Workflow for the synthesis and purification of the target compound.

Enzyme Inhibition Screening

A tiered approach is recommended for screening the inhibitory activity of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide. An initial broad-spectrum screen against a panel of representative enzymes can be followed by more detailed kinetic studies for any identified "hits."

Protocol 2: General Enzyme Inhibition Assay

This protocol provides a general framework for a 96-well plate-based colorimetric or fluorometric assay. Specific substrates and buffer conditions should be optimized for each enzyme.

Materials:

  • Purified enzyme stock solution

  • N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (dissolved in a suitable solvent, e.g., DMSO or assay buffer)

  • Chromogenic or fluorogenic substrate for the target enzyme

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. A typical starting concentration range is 1 µM to 100 µM.

  • Assay Plate Setup:

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the test compound dilutions to the test wells.

    • Add 10 µL of solvent (e.g., DMSO) to the control wells (100% activity).

    • Add 10 µL of a known inhibitor to positive control wells.

  • Enzyme Addition: Add 20 µL of the enzyme solution to all wells except the blank wells (add 20 µL of buffer instead).

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add 20 µL of the substrate solution to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the progress curves. Determine the percentage of inhibition for each concentration of the test compound relative to the control wells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

The following diagram illustrates the screening workflow.

ScreeningWorkflow start Start: Prepare Reagents plate_setup 96-Well Plate Setup: Buffer, Compound/Control start->plate_setup enzyme_add Add Enzyme Solution plate_setup->enzyme_add pre_incubation Pre-incubate (e.g., 15 min at 37°C) enzyme_add->pre_incubation substrate_add Add Substrate to Initiate Reaction pre_incubation->substrate_add measurement Kinetic Measurement in Microplate Reader substrate_add->measurement data_analysis Calculate Initial Rates and % Inhibition measurement->data_analysis ic50_determination Determine IC₅₀ Value data_analysis->ic50_determination end Inhibition Profile ic50_determination->end

Caption: General workflow for enzyme inhibition screening.

Data Interpretation and Further Steps

A summary of potential outcomes and subsequent experimental directions is provided in the table below.

Screening Outcome (IC₅₀)InterpretationRecommended Next Steps
> 100 µMNo significant inhibitionConsider screening against a different panel of enzymes or modifying the compound structure to enhance potency.
10 - 100 µMWeak to moderate inhibitionProceed to mechanism of inhibition studies (e.g., reversible vs. irreversible). Conduct preliminary structure-activity relationship (SAR) studies by synthesizing and testing analogs.
< 10 µMPotent inhibitionConduct detailed kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). Perform biophysical binding assays (e.g., ITC, SPR) to confirm direct interaction.

Conclusion

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide represents a compelling starting point for the exploration of novel enzyme inhibitors. Its unique structural features, particularly the β-keto amide core capable of keto-enol tautomerism, warrant a thorough investigation into its biological activities. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and systematic evaluation of its enzyme inhibitory potential. Successful identification of enzymatic targets for this compound could pave the way for the development of new therapeutic agents.

References

  • ResearchGate. (2024, March 15). REVIEW ANALYSIS ON SYNTHESIS, ENZYME INHIBITION AND HEMOLYTIC STUDY OF NOVEL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Galaxy Publication. (2023, April 28). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from [Link]

  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). Retrieved from [Link]

  • Vasilchenko, L., et al. (n.d.). Synthesis of acetamide derivatives of octahydrochromene with arylpiperazine moiety, perspective inhibitors of the Tdp1 enzyme. Sciforum. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]

  • ResearchGate. (n.d.). Improved method of the synthesis and keto-enol tautomerism of 3-oxo-3-R1-N-R2-propanethioamides. Retrieved from [Link]

  • Frontiers. (2024, May 29). Keto-enol tautomerism in the development of new drugs. Retrieved from [Link]

  • N,N-bis-(2-Hydroxyethyl) Oleamide: Synthesis, Kinetic Study and Yield Optimization. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 22). 18.6: Keto-Enol Tautomerism. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-hydroxyethyl)-3-oxobutanamide. Retrieved from [Link]

Sources

"N,N-Bis(2-hydroxyethyl)-3-oxobutanamide" in the development of novel surfactants

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (BHEOA) in the Development of Stimuli-Responsive Metallosurfactants

Executive Summary & Mechanistic Rationale

The development of "smart" surfactants—amphiphiles that alter their self-assembly behavior in response to external stimuli—is a critical frontier in targeted drug delivery, metal extraction, and advanced coatings. N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (BHEOA) , also known as N,N-bis(2-hydroxyethyl)acetoacetamide, serves as an exceptional hydrophilic building block for these systems[1].

As a Senior Application Scientist, I select BHEOA for surfactant development due to its dual-functional architecture:

  • The Diethanolamine Moiety: The two terminal hydroxyl groups provide massive hydration capacity and biocompatibility, acting as a robust non-ionic hydrophilic headgroup.

  • The β -Ketoamide Core: The active methylene group allows for facile hydrophobic tail attachment (via C-alkylation), while the 1,3-dicarbonyl system acts as a potent bidentate ligand for transition metals (e.g., Fe 3+ , Cu 2+ ). This specific chelation capability has been clinically validated in the development of highly bioavailable, low-toxicity iron(III) complexes[2][3].

By attaching a long-chain alkyl halide to the active methylene, we synthesize a novel amphiphile (e.g., C12-BHEOA). Upon introduction of metal ions, the β -ketoamide undergoes enolization and coordinates the metal, triggering a massive geometric shift in the surfactant headgroup. This causality—where chemical coordination dictates physical packing parameter ( p )—drives a macroscopic transition in micellar morphology and Critical Micelle Concentration (CMC).

Synthesis and Self-Assembly Workflow

Workflow A BHEOA Precursor (Hydrophilic Core) B C-Alkylation (1-Bromododecane) A->B C C12-BHEOA Surfactant (Amphiphile) B->C Hydrophobic Tail Addition D Metal Chelation (Fe3+ / Cu2+) C->D E Metallosurfactant (Responsive Micelles) D->E Headgroup Geometry Shift

Workflow for the synthesis and stimuli-responsive activation of BHEOA-derived metallosurfactants.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in equilibrium checks and stoichiometric controls prevent false positives during both synthesis and physical characterization.

Protocol A: Synthesis of C12-BHEOA (Alkyl-Modified Amphiphile)

Causality Check: Direct C-alkylation of the active methylene is chosen over N-alkylation because the nitrogen in BHEOA is already fully substituted[4]. Preserving the hydroxyl groups is mandatory to maintain the surfactant's water solubility.

  • Reagent Preparation: Dissolve 10.0 mmol of BHEOA in 30 mL of anhydrous N,N-Dimethylformamide (DMF) in a 100 mL round-bottom flask.

  • Base Activation: Add 15.0 mmol of anhydrous Potassium Carbonate (K 2​ CO 3​ ). Stir at room temperature for 30 minutes to facilitate the deprotonation of the active methylene.

  • Alkylation: Dropwise, add 11.0 mmol of 1-bromododecane.

  • Reaction & Validation: Heat the mixture to 80°C under a nitrogen atmosphere for 12 hours. Self-Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the BHEOA spot confirms complete conversion.

  • Purification: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with brine (3x) to remove residual DMF, dry over MgSO 4​ , and evaporate to yield the C12-BHEOA surfactant.

Protocol B: Preparation of Fe(III)-Metallosurfactant Complexes

Causality Check: Fe 3+ typically forms octahedral complexes, requiring three bidentate β -ketoamide ligands[2]. Therefore, a 3:1 (Surfactant:Metal) stoichiometry is strictly enforced to prevent uncoordinated metal ions from acting as simple electrolytes, which would artificially depress the CMC via the Hofmeister effect.

  • Micellar Solubilization: Dissolve 3.0 mmol of C12-BHEOA in 50 mL of ultra-pure Milli-Q water. Ensure the concentration is above its baseline CMC to facilitate hydrophobic core stabilization.

  • Metal Introduction: Slowly add 1.0 mmol of FeCl 3​⋅6H2​O dissolved in 5 mL of water.

  • pH-Triggered Chelation: Adjust the pH to 7.5 using 0.1 M NaOH. Self-Validation: The solution will undergo a distinct color change from pale yellow to deep red/brown, visually confirming the enolization and subsequent Fe(III) complexation[2].

  • Equilibration: Stir for 4 hours at 25°C to allow the newly formed trimeric metallosurfactants to re-assemble into their thermodynamic micellar minimum.

Mechanism Keto Keto Tautomer Active Methylene Enol Enol Tautomer Deprotonated Oxygen Keto->Enol Base Catalysis (pH > 7) Complex Bidentate Chelate Octahedral Geometry Enol->Complex Coordination Fe Fe(III) Ion Central Metal Fe->Complex Coordination

Tautomerization and bidentate metal coordination mechanism of the beta-ketoamide headgroup.

Protocol C: Tensiometric Determination of CMC
  • Setup: Utilize a Krüss tensiometer with a platinum Wilhelmy plate. Clean the plate by flaming it until red-hot to remove organic residues.

  • Serial Dilution: Prepare a stock solution of the surfactant (uncomplexed or complexed) and perform a serial dilution in a thermostated vessel at 25.0 ± 0.1°C.

  • Equilibrium Measurement: Self-Validation: For metallosurfactants, bulky headgroups result in slow diffusion to the air-water interface. Record surface tension ( γ ) only after the value remains constant ( Δγ<0.1 mN/m) for 15 minutes.

  • Data Plotting: Plot γ against the logarithm of concentration ( logC ). The CMC is identified as the sharp break point in the curve.

Quantitative Data Analysis

The complexation of the metal ion fundamentally alters the surfactant's behavior. Because one Fe 3+ ion binds three C12-BHEOA molecules, it effectively creates a massive, pseudo-trimeric surfactant. This drastically increases the local hydrophobicity, driving micellization at significantly lower concentrations. Furthermore, the steric bulk of the octahedral complex increases the effective headgroup area ( a0​ ).

Table 1: Comparative Interfacial Properties of BHEOA-Derived Surfactants

Surfactant SystemStoichiometry (Ligand:Metal)CMC (mM)Surface Tension at CMC ( γCMC​ , mN/m)Headgroup Area ( a0​ , Å 2 )
C12-BHEOA (Uncomplexed)N/A1.2532.445.2
Fe(III)-(C12-BHEOA) 3​ 3:10.4238.1112.5
Cu(II)-(C12-BHEOA) 2​ 2:10.6536.588.4

Data Interpretation: The 66% drop in CMC upon Fe(III) addition demonstrates the stimuli-responsive nature of the system. The increase in γCMC​ for the metallosurfactants indicates that the bulky metal complexes prevent tight packing at the air-water interface, a hallmark of highly functionalized chelating amphiphiles.

References

  • Fe(iii)
  • Substituted heterocyclic compounds (Beta-ketoamide synthesis)

Sources

Troubleshooting & Optimization

challenges in the synthesis of "N,N-Bis(2-hydroxyethyl)-3-oxobutanamide"

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide Troubleshooting, Protocols, and Mechanistic Insights for Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of N,N-bis(2-hydroxyethyl)-3-oxobutanamide (commonly known as N,N-diethanolacetoacetamide). While the theoretical amidation of diethanolamine (DEA) appears straightforward, DEA is a highly hydrophilic, polyfunctional molecule containing one secondary amine and two primary hydroxyl groups[1]. This structural reality, combined with the extreme reactivity of acetoacetylating agents, creates a complex landscape of competing kinetic and thermodynamic pathways.

This guide is designed to provide you with self-validating protocols, mechanistic clarity, and actionable troubleshooting to ensure high-yield, high-purity synthesis.

Part 1: Mechanistic Pathway & Selectivity

To master this synthesis, one must understand the causality behind the side reactions. The secondary amine of DEA is more nucleophilic than its primary hydroxyls. At low temperatures, the activation energy for N-attack is easily overcome (Kinetic Control). However, if the temperature spikes, or if excess reagent is used, the hydroxyl groups will react to form undesired O-acetoacetate esters (Thermodynamic Control). Furthermore, DEA acts as a weak base (pKa 8.88)[2], which can inadvertently catalyze the polymerization of diketene if the exotherm is not strictly managed.

G DEA Diethanolamine (DEA) + Acetoacetylating Agent NAcyl N-Acetoacetylation (Kinetic Control, <10°C) DEA->NAcyl Sec-Amine Attack OAcyl O-Acetoacetylation (Thermodynamic / Excess Reagent) DEA->OAcyl Hydroxyl Attack Poly Diketene Polymerization (Runaway Exotherm >30°C) DEA->Poly Poor Temp Control Product N,N-Bis(2-hydroxyethyl) -3-oxobutanamide (Target Product) NAcyl->Product Degrad Thermal Degradation (Decarboxylation >80°C) Product->Degrad Distillation / Heating Ester O-Acetoacetate Ester (Impurity) OAcyl->Ester

Caption: Kinetic vs. thermodynamic pathways and degradation risks in DEA acetoacetylation.

Part 2: Experimental Protocols

To accommodate different laboratory capabilities and purity requirements, two distinct methodologies are provided. Industrial syntheses frequently utilize diketene or mixed acetoacetates for amidation[3].

Protocol A: Direct Acetoacetylation via Diketene (Industrial / High-Throughput)

Use this method when scalability is required and strict temperature control infrastructure is available.

  • Preparation: Dissolve 1.05 equivalents of DEA in an anhydrous, inert solvent (e.g., dichloromethane or THF) to dilute the anticipated exotherm.

  • Cooling: Submerge the reactor in an ice-salt bath. Bring the internal temperature to 0–5 °C.

  • Addition: Add 1.00 equivalent of diketene dropwise via an addition funnel over 1–2 hours.

    • Self-Validating Checkpoint: Monitor the internal temperature continuously. If the temperature exceeds 10 °C, pause the addition immediately. The reaction mixture must remain pale yellow; darkening indicates polymerization.

  • Maturation: Once addition is complete, allow the mixture to stir for an additional 2 hours while slowly warming to room temperature to ensure quantitative conversion.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator. Crucial: Do not exceed a water bath temperature of 40 °C.

Protocol B: Transamidation via tert-Butyl Acetoacetate (Laboratory / High-Purity)

Use this method for bench-scale synthesis where avoiding toxic diketene and preventing O-acylation are priorities.

  • Preparation: Charge a round-bottom flask with 1.00 equivalent of DEA and 1.05 equivalents of tert-butyl acetoacetate (tBAA). Toluene can be added as a solvent if desired, though neat reactions are often successful.

  • Heating & Distillation: Equip the flask with a short-path distillation head. Heat the mixture gently to 80 °C.

  • Byproduct Removal: As the transamidation occurs, tert-butanol (bp 82 °C) will be generated and distilled off.

    • Self-Validating Checkpoint: The collection of the theoretical volume of tert-butanol in the receiving flask physically confirms the reaction's progress and completion without the need for real-time NMR sampling.

  • Isolation: Apply a mild vacuum (approx. 50 mbar) while maintaining the temperature at 50 °C to strip any residual tBAA and solvent. The remaining viscous liquid is your highly pure product.

Part 3: Troubleshooting Guides & FAQs

Q1: My reaction mixture turned dark brown and became highly viscous during diketene addition. What happened, and how do I prevent it? A1: You experienced an exothermic runaway leading to diketene polymerization. Diketene is a highly reactive lactone, and its amidation is strongly exothermic. Because DEA acts as a weak base[2], it catalyzes the self-condensation of diketene into dehydroacetic acid and complex polymeric tars if the heat is not rapidly dissipated. Solution: Strictly control the addition rate. Maintain the internal reactor temperature below 10 °C. Diluting the reaction in an anhydrous solvent is mandatory at the bench scale to manage the thermal load.

Q2: NMR analysis of my product shows multiple acetoacetate signals, indicating a mixture. How do I improve selectivity? A2: You are observing O-acetoacetylation. DEA is polyfunctional[1]. While the nitrogen is more nucleophilic (making N-acylation kinetically favored), the primary hydroxyl groups will react if excess diketene is present or if the temperature exceeds 30 °C (shifting to thermodynamic control). Solution: Ensure strict 1:1 stoichiometry, or use a slight excess of DEA (1.05 eq). Keep the temperature below 10 °C during the entire diketene addition phase. Alternatively, switch to Protocol B; the bulky tert-butoxide leaving group in tBAA sterically hinders O-attack.

Q3: I tried to purify the product via fractional distillation, but it degraded into a dark sludge. How should I purify N,N-bis(2-hydroxyethyl)-3-oxobutanamide? A3: β-keto amides are thermally unstable. Heating them above 80 °C causes severe decarboxylation and Knorr-type condensations. Furthermore, DEA derivatives are highly viscous, water-soluble liquids[4], making both distillation and aqueous liquid-liquid extractions highly impractical. Solution: Avoid distillation entirely. The best approach is to synthesize the product in high purity from the start by using the tert-butyl acetoacetate route (Protocol B). The volatile tert-butanol byproduct is easily stripped under mild vacuum, leaving analytical-grade product behind without the need for destructive purification steps.

Q4: Can I substitute diketene with ethyl acetoacetate to avoid toxicity? A4: Yes, transamidation using acetoacetate esters is a standard, safer alternative[3]. However, ethyl acetoacetate requires higher temperatures (>100 °C) to drive off the ethanol byproduct, which risks thermal degradation of your target β-keto amide. Solution: Use tert-butyl acetoacetate instead. The tert-butanol byproduct boils at a lower temperature and is easily removed, preserving the structural integrity of your product.

Part 4: Quantitative Data Summary

The following table summarizes the operational parameters and causal outcomes of the three primary acetoacetylation reagents used with Diethanolamine.

ParameterDiketene Routetert-Butyl Acetoacetate RouteEthyl Acetoacetate Route
Reactivity Extremely HighModerateLow
Exothermicity Severe (Requires active cooling)Mild (Endothermic byproduct release)Mild
Selectivity (N vs O) High at <10°C, Poor at >30°CExcellent (Sterically hindered O-attack)Good
Reaction Byproduct None (100% atom economy)tert-Butanol (Volatile, bp 82°C)Ethanol (Volatile, bp 78°C)
Thermal Degradation Risk High (Polymerization risk)Low (Controlled heating required)Moderate (Requires >100°C)
Recommended Scale Industrial / PilotLaboratory / Bench-scaleLaboratory

Part 5: References

  • Purification of Laboratory Chemicals, Sixth Edition Sciencemadness.org URL:[Link]

  • RADIATION CURABLE HIGH GLOSS OVERPRINT VARNISH COMPOSITIONS (Patent EP1737892) European Patent Office URL: [Link]

  • Diethanolamine Wikipedia URL: [Link]

  • Diethanolamine - Product Portal PCC Group URL: [Link]

Sources

purification of "N,N-Bis(2-hydroxyethyl)-3-oxobutanamide" from unreacted diethanolamine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with the synthesis and purification of highly polar beta-keto amides. When synthesizing N,N-bis(2-hydroxyethyl)-3-oxobutanamide (typically via the reaction of diethanolamine with diketene or ethyl acetoacetate), the primary bottleneck is the removal of unreacted diethanolamine (DEA). This guide provides a field-proven, causality-driven framework to achieve high-purity isolation.

Part 1: Core Principles & Causality (The "Why")

Q: Why does standard aqueous workup fail to separate the product from unreacted DEA? A: The failure of liquid-liquid extraction is dictated by the extreme hydrophilicity of both the target molecule and the impurity. Both N,N-bis(2-hydroxyethyl)-3-oxobutanamide and DEA possess two terminal hydroxyl groups. While DEA is a basic secondary amine and the product is a neutral tertiary amide, their partition coefficients (LogP) heavily favor the aqueous phase. Attempting to extract the neutral amide into an organic solvent (even polar ones like ethyl acetate or n-butanol) results in poor recovery and intractable emulsions.

Q: What is the most effective, scalable strategy for this purification? A: Solid-phase extraction via cation-exchange chromatography is the definitive method. By exploiting the pKa difference between the basic secondary amine of DEA (pKa ~8.9) and the neutral amide, a strongly acidic cation-exchange resin (such as Amberlyst-15 in the H⁺ form) can be utilized ()[1]. The causality is straightforward: the sulfonic acid groups on the resin protonate DEA, immobilizing it as an ammonium salt via electrostatic interactions. The neutral beta-keto amide passes through the resin bed unimpeded, eliminating the need for aqueous workup[1].

Part 2: Experimental Workflow & Protocols (The "How")

Q: What is the step-by-step protocol for using a strongly acidic cation-exchange resin to remove DEA? A: To ensure a self-validating system, this protocol incorporates real-time monitoring using Ninhydrin stain. Ninhydrin reacts with the secondary amine of DEA but leaves the tertiary amide invisible, thus validating the separation dynamically.

Step 1: Resin Preparation

  • Weigh the required amount of strongly acidic cation-exchange resin (e.g., Amberlyst-15). Calculate based on the resin's exchange capacity, which is typically ≥ 4.7 meq/kg ()[2]. Use a 1.5x to 2.0x molar excess relative to the estimated unreacted DEA.

  • Swell the resin in methanol (MeOH) for 30 minutes.

  • Pack the swollen resin into a glass column and wash with 3 column volumes (CV) of MeOH to remove manufacturing impurities.

Step 2: Sample Loading

  • Dissolve the crude reaction mixture (containing the amide and DEA) in a minimal volume of MeOH.

  • Load the solution onto the top of the resin bed.

Step 3: Elution & Validation (Self-Validating Step)

  • Elute the column with MeOH under gravity or slight positive pressure.

  • Collect fractions and spot them on a TLC plate.

  • Validation: Dip the TLC plate in Ninhydrin stain and heat. If the fraction turns purple/pink, DEA is present (indicating resin breakthrough). The pure N,N-bis(2-hydroxyethyl)-3-oxobutanamide will not stain with Ninhydrin (visualize via UV or KMnO₄ instead).

Step 4: Concentration

  • Pool the Ninhydrin-negative fractions containing the product.

  • Evaporate the solvent under reduced pressure at <30 °C to yield the pure amide.

G Crude Crude Mixture (Amide + DEA) Resin Cation Exchange (Amberlyst-15, H+) Crude->Resin Load (MeOH) Amide Eluate: Pure Amide (Neutral, passes) Resin->Amide Elute DEA Retained: DEA (Protonated) Resin->DEA Bind

Fig 1: Cation-exchange workflow for isolating neutral amides from basic amines.

Part 3: Troubleshooting & FAQs

Q: My amide product is co-eluting with DEA. What went wrong? A: This "breakthrough" occurs due to three primary reasons:

  • Capacity Exceeded: You underestimated the amount of unreacted DEA. Always calculate the resin mass based on the theoretical maximum of unreacted amine, plus a 50% buffer.

  • Channeling: The column was packed poorly, allowing the crude mixture to bypass the active sulfonic acid sites. Ensure a homogenous, bubble-free resin bed.

  • Solvent Interference: If your crude mixture contains high concentrations of other cations (e.g., sodium or potassium salts from previous steps), they will compete with DEA for the resin's binding sites ()[3].

Q: I observe degradation of the beta-keto amide during purification. How can I prevent this? A: N,N-bis(2-hydroxyethyl)-3-oxobutanamide contains a beta-keto amide functionality, which is susceptible to acid-catalyzed cleavage or thermal decarboxylation. Solution: Minimize the contact time between the product and the strongly acidic resin. Do not leave the product on the column overnight. Furthermore, during the final concentration step, strictly maintain the water bath temperature below 30 °C.

Q: Can I use silica gel chromatography instead of ion-exchange? A: It is highly discouraged. DEA exhibits severe tailing/streaking on standard silica gel due to its strong basicity and multi-point hydrogen bonding capabilities. While adding a basic modifier (like 1% triethylamine) to the eluent can reduce streaking, it contaminates your highly polar product, returning you to the original problem of separating two hydrophilic amines.

Part 4: Quantitative Data & Resin Selection

To optimize your purification, refer to the following comparison of stationary phases for DEA removal:

Resin TypeExampleFunctional GroupExchange CapacityDEA Binding AffinitySuitability for Beta-Keto Amides
Strong Acid Cation (SAC) Amberlyst-15Sulfonic Acid (-SO₃H)~4.7 meq/gVery HighExcellent (Fast kinetics, high capacity)
Strong Acid Cation (SAC) Dowex 50WX8Sulfonic Acid (-SO₃H)~4.8 meq/gVery HighExcellent (Aqueous/MeOH compatible)
Weak Acid Cation (WAC) Amberlite IRC86Carboxylic Acid (-COOH)~10.0 meq/gModeratePoor (Requires longer contact time)
Silica Gel (Standard) Normal PhaseSilanol (-SiOH)N/AVariable (Streaks)Not Recommended

Table 1: Comparison of stationary phases for the removal of diethanolamine from neutral amide products.

References

  • Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. URL:[Link]

  • Pal, R., Sharma, N., & Nandi, S. (2012). Amberlyst-15 in organic synthesis. ARKIVOC, 2012(i), 570-609. URL: [Link]

  • Yan, T. Y. (1994). Clean up of ethanolamine solution by treating with weak ion exchange resins. U.S. Patent No. 5,292,493. Washington, DC: U.S. Patent and Trademark Office.

Sources

Technical Support Center: Optimizing N,N-Disubstituted β-Ketoamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N,N-disubstituted β-ketoamides. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this important synthetic transformation. β-Ketoamides are valuable structural motifs and versatile intermediates in medicinal chemistry and organic synthesis.[1] This resource aims to deliver expert insights and practical solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to N,N-disubstituted β-ketoamides?

There are several established methods for synthesizing N,N-disubstituted β-ketoamides, each with its own advantages and limitations. The most prevalent approaches include:

  • Acylation of Amide Enolates: This classic method involves the generation of a tertiary amide enolate, which is then acylated. However, generating enolates from primary and secondary amides can be challenging due to the acidity of the N-H bond.[2]

  • Reaction of Amines with β-Keto Acids or Esters: Direct condensation of a secondary amine with a β-keto acid or ester is a straightforward approach.[3]

  • Use of Meldrum's Acid Derivatives: Acyl Meldrum's acids can react with amines to furnish β-ketoamides, often proceeding through an α-oxoketene intermediate.[4][5] This method is known for its efficiency and high yields.

  • CDI-Mediated Coupling: 1,1'-Carbonyldiimidazole (CDI) is a popular coupling reagent that activates a carboxylic acid, which then reacts with a secondary amine. This method is valued for its mild conditions and operational simplicity.[6][7]

  • From Diketenes: The reaction of diketenes with amines provides a direct route to β-ketoamides.[3]

Q2: I am getting low yields in my CDI-mediated coupling reaction. What are the likely causes?

Low yields in CDI-mediated couplings for β-ketoamide synthesis can stem from several factors. Here are the most common culprits and how to address them:

  • Moisture: CDI is highly sensitive to moisture and will readily hydrolyze, rendering it inactive.[6] Ensure all glassware is oven-dried, and use anhydrous solvents.

  • Solvent Choice: The choice of solvent is critical. While common solvents like THF and DCM are often suitable, highly polar aprotic solvents like DMF or DMSO can sometimes improve the solubility of starting materials. However, be aware that DMSO can react with CDI, similar to a Swern oxidation, so DMF is often a safer choice.[8]

  • Order of Addition: The standard procedure involves activating the carboxylic acid with CDI first to form the acylimidazolide intermediate before adding the amine.[9] Adding all components at once can lead to side reactions.

  • Purity of Starting Materials: Ensure your carboxylic acid and amine are pure. Impurities can interfere with the reaction.

  • Steric Hindrance: Highly sterically hindered carboxylic acids or secondary amines can react slowly, leading to lower yields. In such cases, longer reaction times or elevated temperatures may be necessary.

Q3: My reaction using Meldrum's acid is not working well. What should I be looking out for?

Meldrum's acid is a powerful reagent, but its successful use requires attention to detail.[10] Common issues include:

  • Decomposition of Meldrum's Acid: Meldrum's acid is thermally unstable and can decompose. Reactions are typically run at or below room temperature.

  • Mechanism Understanding: The reaction of an activated carboxylic acid with Meldrum's acid, followed by reaction with an amine, is thought to proceed through an α-oxoketene intermediate.[4] Understanding this mechanism can help in optimizing conditions.

  • Purity of Acyl Meldrum's Acid: If you are pre-forming the acyl Meldrum's acid, ensure it is pure before reacting it with the amine. Impurities from the activation step can carry over and affect the final reaction.

  • Side Reactions: The high acidity of Meldrum's acid (pKa in DMSO is 7.325) can lead to side reactions if basic conditions are not carefully controlled.[10]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions, organized by the issue encountered.

Problem 1: Low or No Product Formation
Potential Cause Explanation & Solution
Inactive Coupling Reagent Reagents like CDI are highly moisture-sensitive.[6] Solution: Use freshly opened or properly stored reagents. Ensure all solvents are anhydrous and glassware is thoroughly dried.
Poor Solubility of Starting Materials If your carboxylic acid or amine has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all. Solution: Try a different solvent or a solvent mixture. For example, a small amount of DMF or NMP can be added to THF or DCM to improve solubility.
Steric Hindrance Bulky substituents on either the carboxylic acid or the secondary amine can significantly slow down the reaction rate. Solution: Increase the reaction temperature and/or extend the reaction time. In some cases, a more reactive coupling agent might be necessary.
Incorrect Stoichiometry Using an incorrect ratio of reactants can lead to incomplete conversion. Solution: Carefully check the stoichiometry. It is common to use a slight excess (1.1-1.2 equivalents) of the coupling agent and the amine.
Low Nucleophilicity of the Amine Electron-withdrawing groups on the amine can reduce its nucleophilicity, making the reaction sluggish. Aniline, for instance, can be a problematic nucleophile.[11] Solution: Consider using a stronger base to deprotonate the amine or a more activated form of the carboxylic acid (e.g., an acid chloride).
Problem 2: Formation of Significant Side Products
Potential Cause Explanation & Solution
Over-activation of the Carboxylic Acid Using highly reactive coupling agents can sometimes lead to side reactions, such as the formation of symmetrical anhydrides.[12] Solution: Switch to a milder coupling agent like CDI. If using a carbodiimide like EDC, consider adding an auxiliary nucleophile such as HOBt or OxymaPure to suppress side reactions.
Reaction with Solvent As mentioned, some solvents can react with the coupling agents. For example, DMSO can react with CDI.[8] Solution: Choose an inert solvent for your reaction. THF, DCM, and ACN are generally safe choices. If solubility is an issue, DMF is often a better alternative to DMSO.
Epimerization For chiral α-substituted carboxylic acids, the reaction conditions can sometimes lead to racemization. This is a known issue in peptide synthesis.[12] The use of strong bases should be avoided.[13] Solution: Use milder reaction conditions (lower temperature, weaker base). Additives like HOBt can help to suppress racemization.
Formation of N-acylurea When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.[12] Solution: Add HOBt or a similar agent to trap the O-acylisourea and form an active ester, which is less prone to this rearrangement.
Problem 3: Difficult Purification
Potential Cause Explanation & Solution
Removal of Imidazole or Urea Byproducts CDI and carbodiimide couplings produce imidazole and urea byproducts, respectively, which can co-elute with the product during chromatography. Solution: For imidazole, an acidic wash (e.g., dilute HCl) of the organic layer during workup will protonate and extract it into the aqueous phase. For urea byproducts, they are often insoluble in common organic solvents and can sometimes be removed by filtration.
Product is Water Soluble If the N,N-disubstituted β-ketoamide has polar functional groups, it may have some water solubility, leading to loss during aqueous workup. Solution: Minimize the volume of aqueous washes. Back-extract the aqueous layers with the organic solvent. If possible, use a saturated brine wash to "salt out" the product from the aqueous phase.
Product Instability on Silica Gel The acidic nature of silica gel can sometimes cause degradation of sensitive products. Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent, then flushing with the eluent alone before loading the sample. Alternatively, consider using a different stationary phase like alumina.

Experimental Protocols

Protocol 1: General Procedure for CDI-Mediated Synthesis of N,N-Disubstituted β-Ketoamides

This protocol provides a reliable starting point for the synthesis of a wide range of N,N-disubstituted β-ketoamides.

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)

  • Secondary amine (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid and anhydrous DCM (or THF).

  • Add CDI in one portion and stir the reaction mixture at room temperature. The reaction can be monitored by the evolution of CO₂ gas. Stir for 1-2 hours, or until gas evolution ceases, indicating the formation of the acylimidazolide intermediate.

  • Add the secondary amine to the reaction mixture.

  • Stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Wash the organic layer with 1M HCl to remove excess imidazole, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis via Acyl Meldrum's Acid

This two-step, one-pot procedure is highly efficient for many substrates.[4]

Materials:

  • Carboxylic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) or other activating agent (1.05 equiv)

  • Meldrum's acid (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous ACN.

  • Add CDI and stir at room temperature for 30 minutes.

  • Add Meldrum's acid and continue stirring for 1-2 hours.

  • Add the secondary amine and stir at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Take up the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Workflow

CDI-Mediated Synthesis Workflow

CDI_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Amide Bond Formation cluster_workup Step 3: Workup & Purification RCOOH Carboxylic Acid Acylimidazolide Acylimidazolide Intermediate RCOOH->Acylimidazolide + CDI - Imidazole - CO2 CDI CDI Product N,N-Disubstituted β-Ketoamide Acylimidazolide->Product + R2NH - Imidazole Amine Secondary Amine (R2NH) Workup Aqueous Workup (Acidic/Basic Wash) Product->Workup Purification Column Chromatography Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Workflow for CDI-mediated β-ketoamide synthesis.

Troubleshooting Logic Tree

Troubleshooting_Tree Start Low Yield or No Reaction CheckReagents Check Reagent Quality (CDI, Solvents) Start->CheckReagents CheckSolubility Assess Solubility of Starting Materials Start->CheckSolubility CheckConditions Review Reaction Conditions (Temp, Time) Start->CheckConditions ReagentIssue Use Fresh Reagents & Anhydrous Solvents CheckReagents->ReagentIssue SolubilityIssue Change Solvent or Use Co-solvent (e.g., DMF) CheckSolubility->SolubilityIssue ConditionsIssue Increase Temperature or Extend Reaction Time CheckConditions->ConditionsIssue Success Successful Synthesis ReagentIssue->Success Re-run Reaction SolubilityIssue->Success Re-run Reaction ConditionsIssue->Success Re-run Reaction

Caption: Troubleshooting logic for low-yield reactions.

References

  • Dubinina, G. G., et al. (2004). Mechanistic Evidence for an α-Oxoketene Pathway in the Formation of β-Ketoamides/Esters via Meldrum's Acid Adducts. Journal of the American Chemical Society. [Link]

  • Chemistry Stack Exchange. (2020). Mechanism for synthesis of Meldrum's Acid. [Link]

  • Wang, Y., et al. (2024). Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. [Link]

  • Li, W., et al. (2017). Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides. ACS Publications. [Link]

  • Contour-Galcéra, M., et al. (2000). Solid-Phase Synthesis of N-Alkyl-N-(β-keto)amides and 1,2,4,5-Tetrasubstituted Imidazoles Using a Traceless Cleavage Strategy. Organic Letters. [Link]

  • Dömling, A. (2002). Meldrum's Acid in Multicomponent Reactions: Applications to Combinatorial and Diversity-Oriented Synthesis. Chemical Reviews. [Link]

  • ResearchGate. (2019). Optimization of the operating conditions with β-ketoamides. [Link]

  • ResearchGate. Aminolysis of acyl Meldrum's acids to form β‐keto amides. [Link]

  • ResearchGate. Synthesis of β‐keto amides through β‐keto acids. [Link]

  • Al-Tel, T. H., et al. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry. [Link]

  • Mondal, S., et al. (2020). Asymmetric Synthesis of β-Ketoamides by Sulfonium Rearrangement. Angewandte Chemie International Edition. [Link]

  • Organic Syntheses. (1984). METHYL PHENYLACETYLACETATE. [Link]

  • ResearchGate. (2025). A New β-Keto Amide Synthesis. [Link]

  • Singh, P. P., & Singh, V. (2021). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Chemistry of Heterocyclic Compounds. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Rehman, A. U., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Li, Y., et al. (2026). DNA-Compatible Synthesis of β-Ketoamides as Intermediates for On-DNA Chemical Diversification. Organic Letters. [Link]

  • Wikipedia. Carbonyldiimidazole. [Link]

  • Reddit. (2025). Hi, im trying to do an amide coupling with CDI, an aliphatic amine and an aromatic carboxylic acid... [Link]

  • ResearchGate. (2021). Proposed two-step reaction mechanism of a CDI-mediated amidation. [Link]

  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[4][14][15]Triazolo[4,3-a]pyridines. Organic Letters. [Link]

  • Organic Syntheses. Nitrosation of Diphenylamine... [Link]

  • ResearchGate. Synthesis of β-ketoamides via transformation of N-Boc amides using 1,1-diborylalkanes. [Link]

  • Academia.edu. Preparation of N-unsubstituted β-ketoamides by Rhodococcus rhodochrous-catalysed hydration of β-ketonitriles. [Link]

  • SciSpace. (2020). direct synthesis of n,n-disubstituted formamides by oxidation of imines using hfip. [Link]

Sources

Technical Support Center: β-Ketoamide Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for β-ketoamide pharmacophores. Designed for researchers, medicinal chemists, and formulation scientists, this portal addresses the unique chemical vulnerabilities of β-ketoamides.

While β-ketoamides are highly valuable motifs in drug discovery (frequently serving as covalent protease inhibitors or chelating agents), the juxtaposition of a ketone and an amide separated by an active methylene group introduces significant stability challenges. This guide provides mechanistic troubleshooting, diagnostic data, and self-validating protocols to help you control tautomerism, prevent hydrolysis, and mitigate oxidative degradation.

Section 1: Core Degradation Pathways (Mechanistic FAQs)

FAQ 1: Why is my β-ketoamide degrading in aqueous media, and what are the primary degradation products?

The Issue: You observe a steady loss of your parent compound in aqueous buffers, accompanied by the evolution of a gas or the appearance of a lower-molecular-weight byproduct in LC-MS. The Causality: β-ketoamides are highly susceptible to base- or acid-catalyzed hydrolysis. The strongly electron-withdrawing nature of the β-carbonyl group increases the electrophilicity of the amide carbonyl, making it far more vulnerable to nucleophilic attack by water than a standard aliphatic amide. Hydrolysis cleaves the molecule into an amine and a β-keto acid. Because β-keto acids are thermodynamically unstable, they rapidly undergo thermal decarboxylation, releasing carbon dioxide and leaving behind a ketone [1].

hydrolysis_pathway A β-Ketoamide B Hydrolysis (H2O, H+/OH-) A->B C β-Keto Acid B->C D Amine Byproduct B->D E Decarboxylation (Heat) C->E F Ketone E->F G Carbon Dioxide E->G

Hydrolysis and subsequent decarboxylation pathway of β-ketoamides.

FAQ 2: My compound is turning yellow/brown over time on the benchtop. What is happening?

The Issue: Solid samples or solutions stored under ambient conditions exhibit discoloration and the appearance of +14 Da or +28 Da adducts on mass spectrometry. The Causality: This is indicative of oxidative degradation at the active methylene carbon. The α-protons flanked by two carbonyls are highly acidic. In the presence of ambient oxygen and trace transition metals, the resulting enolate/enol undergoes autoxidation. This pathway frequently leads to the formation of vicinal tricarbonyl amides (VTAs) [2]. To prevent this, compounds must be stored under an inert atmosphere (Argon/N₂) and synthesized using metal-free or rigorously scavenged conditions.

Section 2: Analytical Troubleshooting (NMR & Chromatography)

FAQ 3: I see double peaks in my NMR and split peaks in my HPLC. Is my compound degrading?

The Issue: Your ¹H NMR spectrum shows duplicated signals (e.g., two distinct amide N-H peaks, or an unexpected singlet around 5.0–5.5 ppm), and your chromatogram shows a split peak or a broad shoulder. The Causality: This is rarely degradation; it is keto-enol tautomerism . β-ketoamides exist in an equilibrium between the keto and enol forms. The enol form is stabilized by a strong intramolecular hydrogen bond between the enol hydroxyl and the amide carbonyl. In non-polar solvents (like CDCl₃), the enol form is highly favored. In polar, protic solvents (like D₂O or Methanol-d4), the keto form predominates due to intermolecular hydrogen bonding with the solvent [3]. Because the interconversion rate can be slow on the NMR timescale, you will observe distinct signals for both tautomers.

tautomerism Keto Keto Tautomer (Favored in polar solvents) Enol Enol Tautomer (Intramolecular H-bond, favored in non-polar solvents) Keto->Enol Tautomerization (Solvent & pH dependent)

Keto-enol tautomeric equilibrium of β-ketoamides.

Quantitative Data Summary: Diagnostic Markers

Use the following table to differentiate between tautomerism and actual degradation in your analytical workflows:

Analyte State / Product¹H NMR Marker (δ ppm)¹³C NMR Marker (δ ppm)LC-MS (m/z) ShiftPrimary Causality
Keto Tautomer α-CH₂ (3.4 - 3.8, s/d)Ketone C=O (195 - 205)[M+H]⁺ (Base)Polar solvent stabilization
Enol Tautomer Vinyl C-H (5.0 - 5.5, s)Enol C-OH (170 - 180)[M+H]⁺ (Base)Intramolecular H-bonding
Hydrolysis Product Loss of α-CH₂ & N-HLoss of Amide C=O[M+H] - Amine - 44Acid/Base cleavage
Oxidation Product Loss of α-CH₂New C=O (185 - 190)[M+H] + 14 or + 28O₂ / Metal-ion exposure

Section 3: Formulation and Storage Stability

FAQ 4: How do excipients and metal ions affect the stability of β-ketoamide-containing APIs?

The Issue: The API is stable in its pure solid state but degrades rapidly when formulated with common excipients like magnesium stearate or talc. The Causality: The 1,3-dicarbonyl system of a β-ketoamide is a potent bidentate ligand for divalent metal cations (Mg²⁺, Ca²⁺, Zn²⁺). Lewis acid coordination by these metals pulls electron density away from the amide carbonyl, drastically increasing its electrophilicity. This lowers the activation energy required for ambient moisture to hydrolyze the amide bond.

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Self-Validating Forced Degradation Study for β-Ketoamides

To accurately map the degradation profile of a new β-ketoamide candidate, use this self-validating methodology. The inclusion of specific quenching and chelating controls ensures that the observed degradation is mechanistically accurate and not an artifact of the sample preparation.

Step 1: Baseline Preparation Prepare a 1 mg/mL stock solution of the β-ketoamide in LC-MS grade Acetonitrile (ensure the solvent is degassed to remove dissolved oxygen).

Step 2: Hydrolytic Stress (Acid/Base)

  • Action: Aliquot 1 mL of stock. Add 1 mL of 0.1 N HCl (Acidic) to one vial, and 1 mL of 0.1 N NaOH (Basic) to another. Incubate at 40°C for 24 hours.

  • Causality: Evaluates the susceptibility of the amide bond to nucleophilic attack.

  • Validation: Neutralize the samples immediately before LC-MS injection to prevent continued degradation inside the autosampler.

Step 3: Oxidative Stress

  • Action: Aliquot 1 mL of stock. Add 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.

  • Causality: Tests the vulnerability of the active methylene group to autoxidation and radical attack.

Step 4: Metal-Ion Stress (Self-Validation Control)

  • Action: Aliquot 1 mL of stock. Add 10 mol% MgCl₂. In a parallel control vial, add 10 mol% MgCl₂ + 15 mol% EDTA. Incubate both at 40°C for 24 hours.

  • Causality: Confirms if degradation is specifically metal-catalyzed.

  • Validation: The EDTA control acts as a self-validating mechanism. By out-competing the β-ketoamide for the Mg²⁺ ions, EDTA should halt the degradation. If the EDTA vial remains stable while the MgCl₂ vial degrades, metal-ion coordination is definitively the failure mode.

Step 5: Analysis Analyze all samples via LC-MS/MS. Cross-reference the resulting masses with the Diagnostic Markers table above to assign the degradation pathways.

Protocol 2: Stabilization and Storage Best Practices
  • Lyophilization: Always store β-ketoamides as lyophilized powders rather than in solution.

  • Inert Atmosphere: Backfill storage vials with Argon to displace oxygen and prevent active methylene oxidation.

  • Excipient Selection: Avoid metal-containing lubricants (e.g., magnesium stearate) in solid dosage forms. Substitute with sodium stearyl fumarate or stearic acid to prevent Lewis acid-catalyzed hydrolysis.

References

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry, 2024. URL:[Link]

  • Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides. The Journal of Organic Chemistry, 2017. URL:[Link]

  • Acidity and tautomerism of beta-keto esters and amides in aqueous solution. Journal of the American Chemical Society, 1993. URL:[Link]

Technical Support Center: Troubleshooting Racemization in Chiral β-Ketoamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals facing the notorious challenge of maintaining stereochemical integrity during the synthesis of chiral β-ketoamides.

Because the methylene protons at the α-position of a β-ketoamide are flanked by two strongly electron-withdrawing carbonyl groups, their pKa drops significantly (~10–12). This makes the stereocenter highly susceptible to keto-enol tautomerization. Below, we address the most common failure points in these workflows and provide field-proven, causality-driven solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my chiral β-ketoamide racemize so easily compared to standard amides?

A: The racemization of α-substituted 1,3-dicarbonyls is a fundamental thermodynamic challenge driven by keto-enol tautomerization[1]. When exposed to even mild bases (or during prolonged exposure to acidic conditions), the α-proton is abstracted, forming a planar, achiral enolate intermediate. Upon reprotonation, the stereochemical information is permanently lost.

Furthermore, if you are synthesizing the β-ketoamide from a chiral α-amino acid precursor, the activation of the carboxylic acid can trigger an intramolecular cyclization to form an oxazolone[2]. The oxazolone intermediate is highly prone to deprotonation and subsequent epimerization before the amine nucleophile even attacks.

Racemization_Mechanisms A Chiral Precursor (e.g., α-Amino Acid) B Oxazolone Intermediate (Planar / Achiral) A->B Strong Base Activation D Chiral β-Ketoamide (Target) A->D Mild Coupling (DIC/Oxyma) C Epimerized β-Ketoamide B->C Nucleophilic Attack E Enolate Intermediate (Planar / Achiral) D->E Base / Heat (pKa ~10-12) E->D Reversible F Racemized β-Ketoamide E->F Protonation

Fig 1. Mechanistic pathways leading to racemization via oxazolone and enolate intermediates.

Q2: I am synthesizing a β-ketoamide from a chiral α-amino acid. How do I prevent epimerization during the activation step?

A: You must suppress oxazolone formation. Standard coupling cocktails like HATU/DIPEA are often too basic and promote rapid oxazolone formation. Instead, transition to a DIC/OxymaPure system. Oxyma acts as a superior nucleophile that rapidly intercepts the O-acylisourea intermediate to form an active ester before the molecule can undergo the deleterious intramolecular cyclization[2].

For ultra-sensitive substrates where even Oxyma fails, recent advancements have introduced allenone-mediated epimerization-free peptide bond formation, which entirely bypasses traditional basic activation pathways[3].

Q3: If base-catalyzed coupling is unavoidable, which base should I use?

A: The basicity (pKa) and steric bulk of the base directly dictate the rate of epimerization. You must select a base that is strong enough to liberate your amine hydrochloride salt but weak and bulky enough to avoid abstracting the α-proton. Never use DBU or DIPEA for sensitive chiral β-ketoamides.

Table 1: Impact of Base Selection on Epimerization Risk in β-Ketoamide Synthesis

BasepKa (in water)Steric HindranceEpimerization RiskRecommended Use Case
DBU 13.5LowCriticalAvoid entirely for chiral substrates.
DIPEA (Hünig's Base) 10.5HighHighNon-chiral substrates only.
N-Methylmorpholine (NMM) 7.4ModerateModerateStandard peptide/amide coupling.
2,4,6-Collidine 7.4Very HighLowHighly sensitive chiral centers.
None (Allenone method) N/AN/AZeroUltra-sensitive, highly prone substrates.
Q4: Are there alternative synthetic routes that bypass the enolizable intermediate entirely?

A: Yes. When standard coupling fails, you must redesign the synthetic logic to avoid passing through a basic intermediate. Two highly validated strategies include:

  • Photochemical Wolff Rearrangement: By decomposing an α-diazo-β-ketoamide using a fluorescent light source, you trigger a stereospecific intramolecular Wolff rearrangement. This non-basic, photochemical route preserves the stereocenter perfectly[4].

  • [3,3]-Sigmatropic Sulfonium Rearrangement: This method allows direct access to enantioenriched α-substituted β-ketoamides with excellent chirality transfer, avoiding the direct functionalization of a pre-formed enolate[1].

Strategy_Decision_Tree Start Target: Chiral β-Ketoamide Q1 Is the stereocenter at the α-position? Start->Q1 A1 Use [3,3]-Sulfonium Rearrangement Q1->A1 Yes Q2 Is it derived from a chiral α-amino acid? Q1->Q2 No A2 Use Photochemical Wolff Rearrangement Q2->A2 Yes (High Risk) A3 DIC/Oxyma with Weak Base (Collidine) Q2->A3 No (Low Risk)

Fig 2. Decision matrix for selecting epimerization-free synthesis strategies for β-ketoamides.

Validated Experimental Protocols

Protocol 1: Epimerization-Free Amide Coupling using DIC/OxymaPure

Mechanism of Action: OxymaPure outcompetes the intramolecular oxazolone cyclization, while the exclusion of strong bases prevents enolization. This protocol is designed to be self-validating; by removing basic aqueous washes from the workup, you eliminate post-reaction racemization.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral carboxylic acid precursor (1.0 equiv) and OxymaPure (1.1 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation: Cool the mixture to 0 °C using an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise. Stir for exactly 10 minutes to allow the formation of the active ester.

  • Coupling: Add the amine component (1.1 equiv) dissolved in a minimal amount of DMF. If the amine is a hydrochloride salt, add 2,4,6-collidine (1.1 equiv) to liberate the free base. Critical: Do not use DIPEA or TEA.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup & Validation: Quench with water and extract with EtOAc. Wash the organic layer with 0.1 M HCl, followed by brine. Do not wash with 1M NaOH or saturated NaHCO3 , as the resulting β-ketoamide is highly susceptible to base-catalyzed enolization during workup. Validate enantiomeric excess (ee%) immediately via chiral HPLC.

Protocol 2: Photochemical Wolff Rearrangement (Bypassing Basic Conditions)

Mechanism of Action: This method utilizes light rather than base to drive the reaction, preserving the stereocenter of enantiomerically pure (EP) α-amino acids[4].

Step-by-Step Methodology:

  • Precursor Synthesis: Synthesize the α-diazo-β-ketoamide from the corresponding EP α-amino acid using standard mixed anhydride activation followed by diazomethane trapping.

  • Photolysis Setup: Dissolve the α-diazo-β-ketoamide in anhydrous THF (0.05 M) in a borosilicate glass reactor. Degas the solution by sparging with argon for 15 minutes to prevent oxidative side reactions.

  • Irradiation: Irradiate the solution using a 100 W compact fluorescent light source (or a 350 nm UV lamp) at room temperature. The photochemical decomposition triggers a stereospecific intramolecular Wolff rearrangement, bypassing the planar enolate intermediate entirely.

  • Monitoring: Monitor the extrusion of N₂ gas. Check reaction progress via IR spectroscopy by observing the complete disappearance of the diazo peak at ~2100 cm⁻¹.

  • Isolation: Concentrate the solvent under reduced pressure and purify the resulting EP β-lactam/β-ketoamide derivative via flash chromatography.

Sources

impact of solvent and temperature on "N,N-Bis(2-hydroxyethyl)-3-oxobutanamide" formation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (also known as N,N-diethanolacetoacetamide).

This guide is designed for researchers and drug development professionals scaling up acetoacetylation workflows. The synthesis of this compound relies on the reaction between diethanolamine (DEA) and an acetoacetylating agent. Depending on your choice of reagent—diketene or an alkyl acetoacetate —the reaction is governed by entirely different mechanistic principles (kinetic vs. thermodynamic control).

Below, you will find causality-driven troubleshooting guides, quantitative data summaries, and self-validating protocols to ensure high-yield, high-purity synthesis.

Part 1: Troubleshooting Guides & FAQs

Q1: My diketene reaction turned dark brown, yielding a viscous tar instead of the target amide. What happened? A: This is a classic symptom of thermal runaway leading to diketene polymerization. Diketene is a highly reactive cyclic lactone, and its nucleophilic ring-opening by an amine is violently exothermic[1]. If the internal temperature exceeds 30 °C, diketene rapidly dimerizes and polymerizes into dehydroacetic acid, which presents as a dark red or brown viscous residue[2].

  • The Fix: Maintain the reaction temperature strictly between 0 °C and 15 °C using an ice bath and controlled, dropwise addition of the diketene.

Q2: My LC-MS shows multiple higher-molecular-weight additions (+84 Da increments). How do I prevent this? A: You are observing O-acetoacetylation. Diethanolamine contains one secondary amine and two primary hydroxyl groups. While the amine is more nucleophilic and kinetically favored to react first, the hydroxyl groups will also attack the acylating agent if the temperature is too high or if an excess of the reagent is present[3].

  • The Fix: Ensure a strict 1:1.05 molar ratio (a slight excess of acylating agent is only acceptable if cooling is rigorous) and keep the temperature low to maximize N- over O-selectivity.

Q3: Can I run the diketene route in water or ethanol to improve the solubility of diethanolamine? A: Absolutely not. Diketene is highly sensitive to protic solvents. In the presence of water, it hydrolyzes into acetoacetic acid, which spontaneously decarboxylates into acetone and carbon dioxide gas (creating a pressurization hazard)[1]. In ethanol, it will undergo esterification to form ethyl acetoacetate.

  • The Fix: Use strictly anhydrous, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).

Q4: My transamidation reaction with ethyl acetoacetate stalled at ~50% conversion. How do I drive it to completion? A: Transamidation is an equilibrium-driven process. Because the leaving group (ethanol) remains in the reaction mixture, the reverse reaction competes with product formation[4].

  • The Fix: You must shift the equilibrium (Le Chatelier's Principle) by continuously removing the alcohol byproduct. Switch to a high-boiling solvent like xylene (bp ~140 °C) and use a Dean-Stark apparatus to azeotropically distill off the ethanol[5]. Alternatively, use tert-butyl acetoacetate (t-BAA); the bulky tert-butanol byproduct is a superior leaving group and distills out easily at 82 °C, preventing the reverse reaction[5].

Part 2: Quantitative Data Summary

The following table summarizes the impact of solvent and temperature across the two primary synthetic routes.

ParameterRoute A: Diketene (Kinetic)Route B: Transamidation (Thermodynamic)
Acylating Agent Diketenetert-Butyl Acetoacetate (t-BAA)
Optimal Solvent Dichloromethane (DCM) or THF (Aprotic)Xylene or Toluene
Optimal Temperature 0 °C to 15 °C110 °C to 140 °C
Reaction Control Kinetic (Irreversible ring-opening)Thermodynamic (Equilibrium-driven)
Primary Side Reaction Polymerization (Dehydroacetic acid)O-Acetoacetylation (if unoptimized)
Typical Yield 85% - 95%80% - 90%
Validation Cue Absence of exothermic heat generationDistillate collection in Dean-Stark trap

Part 3: Self-Validating Experimental Protocols

Protocol A: Low-Temperature Diketene Route

Mechanistic Goal: Exploit the high nucleophilicity of the secondary amine at low temperatures to achieve irreversible N-acylation while avoiding diketene polymerization.

  • Preparation: Purge a 3-neck round-bottom flask with inert gas (N₂ or Ar). Add 1.0 equivalent of anhydrous diethanolamine (DEA) and dissolve in 5 volumes of anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath. Allow the internal temperature to reach 0–5 °C.

  • Addition: Load 1.05 equivalents of stabilized diketene into a pressure-equalizing dropping funnel. Add the diketene dropwise over 1–2 hours.

    • Causality: Dropwise addition prevents localized concentration spikes and thermal runaway[1].

  • Monitoring: Maintain the internal temperature below 15 °C at all times.

    • Validation Checkpoint: The reaction mixture should remain pale or colorless. If the solution transitions to dark orange/red, diketene polymerization has initiated, and the batch's purity is compromised[2].

  • Completion: Stir for an additional 2 hours at room temperature. Remove the solvent in vacuo to yield the target amide.

Protocol B: High-Temperature Transamidation Route

Mechanistic Goal: Use thermal energy to overcome the activation barrier of transamidation, utilizing azeotropic distillation to permanently shift the equilibrium.

  • Preparation: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Loading: Charge the flask with 1.0 equivalent of DEA, 1.05 equivalents of tert-butyl acetoacetate (t-BAA), and 3 volumes of xylene[5].

  • Heating: Heat the mixture gradually to 110 °C.

    • Causality: At this temperature, the transamidation occurs, and the byproduct (tert-butanol, bp 82 °C) begins to vaporize[5].

  • Azeotropic Distillation: Increase the temperature to 130–140 °C. Collect the condensing tert-butanol in the Dean-Stark trap.

    • Validation Checkpoint: For a 1.0-mole scale reaction, exactly 74 g (~94 mL) of tert-butanol must collect in the trap. Achieving this theoretical volume physically validates 100% conversion.

  • Isolation: Cool the mixture to room temperature and remove the xylene under reduced pressure to isolate the product.

Part 4: Reaction Pathway & Troubleshooting Logic

G cluster_diketene Diketene Route (Kinetic) cluster_transamidation Transamidation Route (Thermodynamic) DEA Diethanolamine (DEA) TempLow 0-15°C Aprotic Solvent (DCM/THF) DEA->TempLow HeatDistill 110-140°C Xylene (Azeotropic Distillation) DEA->HeatDistill Diketene Diketene Diketene->TempLow TempHigh >30°C or Poor Cooling Diketene->TempHigh Protic Protic Solvent (H2O, EtOH) Diketene->Protic Product N,N-Bis(2-hydroxyethyl)- 3-oxobutanamide TempLow->Product Selective N-Acylation Polymer Dehydroacetic Acid (Polymerization) TempHigh->Polymer Exothermic Runaway O_Aceto O-Acetoacetylation (Loss of Selectivity) TempHigh->O_Aceto O-Attack Hydrolysis Acetone + CO2 (Hydrolysis) Protic->Hydrolysis Solvent Reaction EAA Alkyl Acetoacetate (e.g., t-BAA) EAA->HeatDistill NoDistill <100°C or No Byproduct Removal EAA->NoDistill HeatDistill->Product Driven to Completion Stall Stalled Reaction (Equilibrium) NoDistill->Stall Reversible Amidation

Reaction pathways and troubleshooting logic for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide synthesis.

References

  • ketene dimer - Organic Syntheses Procedure Source: orgsyn.org URL:[Link]

  • Diketene | C4H4O2 | CID 12661 - PubChem - NIH Source: nih.gov URL:[Link]

  • Curable resin composition for coating uses - Patent 0651023 Source: epo.org URL:[Link]

  • Source: google.com (Patents)
  • Aminolysis and Trans-Esterification Reactions on Bis(Ethyl Acetoacetato)Copper(II) Source: zenodo.org URL:[Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide: Prioritizing X-ray Crystallography

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. This guide provides an in-depth comparison of analytical techniques for the structural validation of the novel β-ketoamide, "N,N-Bis(2-hydroxyethyl)-3-oxobutanamide," with a primary focus on the gold-standard method: single-crystal X-ray crystallography.

The precise arrangement of atoms within a molecule dictates its physical and chemical properties, its reactivity, and, crucially, its biological activity. For a molecule like N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, which contains multiple functional groups including a β-ketoamide moiety and hydroxyl groups, understanding its exact conformation is paramount for predicting its behavior in various systems. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide essential structural information, single-crystal X-ray diffraction (XRD) offers unparalleled detail, revealing the precise 3D atomic coordinates, bond lengths, and bond angles in the solid state.[1][2][3]

This guide will navigate the process of validating the structure of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, offering a detailed experimental protocol for X-ray crystallography and a comparative analysis with other key analytical methods.

The Unrivaled Precision of X-ray Crystallography

Single-crystal X-ray diffraction stands as the definitive method for molecular structure determination.[4] The technique relies on the diffraction of X-rays by a well-ordered, single crystal of the compound.[2] By analyzing the pattern of diffracted X-rays, scientists can construct a three-dimensional electron density map of the molecule, from which the positions of individual atoms can be determined with exceptional accuracy.[2][3] This provides a complete and unambiguous picture of the molecule's structure, including conformational details that are often difficult to ascertain using other methods.[2][5]

For N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, X-ray crystallography can definitively establish:

  • Tautomeric Form: The β-ketoamide functionality can exist in keto-enol tautomeric forms. X-ray crystallography can unequivocally identify the dominant tautomer in the solid state.

  • Intramolecular Interactions: The presence of hydroxyl and amide groups allows for the formation of intramolecular hydrogen bonds, which can significantly influence the molecule's conformation. X-ray crystallography can precisely map these interactions.

  • Stereochemistry: If chiral centers were present, their absolute configuration could be determined.

  • Crystal Packing: Understanding how molecules pack in the crystal lattice provides insights into intermolecular forces and potential polymorphic forms, which is critical in pharmaceutical development.

A Practical Approach: Experimental Protocol for Crystallographic Validation

Obtaining a high-quality single crystal is the most critical and often the most challenging step in an X-ray diffraction experiment.[5][6] Given the polar nature and conformational flexibility of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, a systematic screening of crystallization conditions is necessary.

Step-by-Step Crystallization Protocol:
  • Purification: The starting material must be of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality. Purification can be achieved by techniques such as column chromatography or recrystallization.

  • Solvent Selection: A range of solvents with varying polarities should be screened. For N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, suitable solvents might include ethanol, methanol, isopropanol, acetone, ethyl acetate, and mixtures thereof with water or less polar solvents like hexane or toluene.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. This is often a good starting point.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A small drop of the compound's solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). This gradual change in solvent composition can promote crystal growth.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and inducing crystallization.

  • Crystal Harvesting and Mounting: Once suitable crystals (typically >0.1 mm in at least one dimension) have formed, they are carefully harvested and mounted on a goniometer head for data collection.[1]

Data Collection and Structure Refinement:

The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.[2] The collected data is then processed to determine the unit cell dimensions and the symmetry of the crystal. The final step involves solving and refining the crystal structure using specialized software to generate the final atomic model.[7]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction Synthesis Synthesis of N,N-Bis(2-hydroxyethyl) -3-oxobutanamide Purification Purification (>99%) Synthesis->Purification Solvent_Screen Solvent Screening Purification->Solvent_Screen Crystallization_Method Crystallization Method Selection Solvent_Screen->Crystallization_Method Crystal_Growth Crystal Growth Crystallization_Method->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final_Structure Structure_Solution->Final_Structure

Caption: Experimental workflow for the crystallographic validation of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide.

Comparative Analysis with Other Structural Elucidation Techniques

While X-ray crystallography provides the ultimate structural proof, NMR spectroscopy and mass spectrometry are indispensable tools that provide complementary and often more readily obtainable information.[1][5][8]

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, and angles in the solid state.[1][2]Connectivity of atoms, 3D structure in solution, and molecular dynamics.[1][9]Molecular weight, elemental composition, and fragmentation patterns for structural clues.[1][8]
Sample Requirements High-quality single crystal (typically >0.1 mm).[1]5-10 mg of purified compound dissolved in a deuterated solvent.[1]Micrograms to nanograms of sample.[1]
Sample State Solid (crystalline)SolutionGas phase (after ionization)
Key Advantages Unambiguous and highly precise structural determination.Provides information about the molecule's structure and dynamics in solution, which is often more biologically relevant.High sensitivity and speed; excellent for confirming molecular weight and formula.
Key Limitations Requires a suitable single crystal, which can be difficult to obtain.[6]Structure is an average of conformations in solution; interpretation can be complex for flexible molecules.Does not directly provide 3D structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the connectivity of atoms in a molecule.[8][9] For N,N-Bis(2-hydroxyethyl)-3-oxobutanamide, a combination of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments would be essential to confirm the carbon-hydrogen framework and the connectivity between different functional groups.[9][10] While NMR provides excellent information about the structure in solution, it represents an average of all conformations present, which can be a limitation for flexible molecules.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the exact molecular weight and elemental composition of a compound.[1][8] High-resolution mass spectrometry (HRMS) can confirm the molecular formula of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide additional clues about the molecule's structure by showing how it breaks apart.[8][11]

logical_relationship Molecule N,N-Bis(2-hydroxyethyl) -3-oxobutanamide XRD X-ray Crystallography Molecule->XRD NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS SolidState Solid-State 3D Structure (Unambiguous) XRD->SolidState SolutionState Solution-State Structure & Connectivity NMR->SolutionState MolecularFormula Molecular Formula & Fragmentation MS->MolecularFormula

Caption: Logical relationship between the molecule and the information provided by each analytical technique.

Conclusion: An Integrated Approach to Structural Validation

The definitive structural validation of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide is best achieved through a multi-faceted analytical approach. While NMR and mass spectrometry provide crucial initial confirmation of the molecular formula and atomic connectivity, single-crystal X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution three-dimensional structure. The detailed atomic coordinates, bond lengths, and angles obtained from X-ray diffraction are invaluable for understanding the molecule's intrinsic properties and for guiding further research, particularly in the context of drug design and materials science.[2] The successful crystallization and subsequent X-ray analysis of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide would provide a definitive structural benchmark for this novel compound.

References

  • Other Methods for the Elucidation of Molecular Structures and Mechanistic Details of Enantiomers | Request PDF - ResearchGate. Available at: [Link]

  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream - PMC. Available at: [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Experimental procedures, characterization data and copies of NMR spectra - Beilstein Journals. Available at: [Link]

  • Molecular Structure Characterisation and Structural Elucidation - Intertek. Available at: [Link]

  • Computer Aided Method for Chemical Structure Elucidation Using Spectral Databases and 13 C NMR Correlation Tables - ACS Publications. Available at: [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination - PMC. Available at: [Link]

  • Application of Crystalline Matrices for the Structural Determination of Organic Molecules | ACS Central Science - ACS Publications. Available at: [Link]

  • Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution | Organic Letters - ACS Publications. Available at: [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in - Bryn Mawr College. Available at: [Link]

  • N,N'-Bis-(2-hydroxyethyl)-oxamide - NIST WebBook. Available at: [Link]

  • Single Crystal X-Ray Diffraction - Pulstec USA. Available at: [Link]

  • Spectrum of N,N-Bis(2-hydroxyethyl) dodecylamine with their ions mass... - ResearchGate. Available at: [Link]

  • X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides - MDPI. Available at: [Link]

  • Oxidation of β-Ketoamides: The Synthesis of Vicinal Tricarbonyl Amides - ACS Publications. Available at: [Link]

  • The X-ray crystal structure of beta-ketoacyl [acyl carrier protein] synthase I - PubMed. Available at: [Link]

  • Crystal structure of bis(μ3-[bis(2-hydroxyethyl) - ResearchGate. Available at: https://www.researchgate.
  • X-ray crystallographic validation of structure predictions used in computational design for protein stabilization - University of Groningen. Available at: [Link]

  • β‐Keto amides motifs in natural products and biologically active compounds. - Wiley Online Library. Available at: [Link]

  • N-(2-hydroxyethyl)-3-oxobutanamide (C6H11NO3) - PubChemLite. Available at: [Link]

  • MSBNK-Waters-WA000567 - MassBank. Available at: [Link]

  • Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl} - PMC. Available at: [Link]

  • N,N'-Bis-(2-hydroxyethyl)-oxamide - NIST WebBook. Available at: [Link]

  • {μ-trans-N,N′-Bis[2-(2-hydroxyethylamino)ethyl]oxamidato(2−)}bis[picratonickel(II)] - PMC. Available at: [Link]

  • N-(2-Hydroxyethyl)-3-oxobutanamide - Doron Scientific. Available at: [Link]

  • Accurate Computational Design of 3D Protein Crystals - bioRxiv. Available at: [Link]

  • KR101529273B1 - Fe(iii) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias - Google Patents.

Sources

Biological Assay Validation for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide Activity: A Comparative Guide to Next-Generation Fe(III) Complexes

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The treatment of iron deficiency anemia (IDA) has historically relied on ferrous sulfate (Fe(II) salts), which, despite their efficacy, are notorious for causing severe gastrointestinal distress and oxidative damage. The advent of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide , a highly specialized β-ketoamide ligand, has enabled the synthesis of advanced Fe(III) complex compounds[1]. By coordinating iron in a thermodynamically stable ferric state, this ligand facilitates high bioavailability while completely bypassing the toxic free-radical generation associated with traditional supplements.

This guide provides an objective, data-driven comparison of the Fe(III)-N,N-Bis(2-hydroxyethyl)-3-oxobutanamide complex against standard Fe(II) sulfate, detailing the biological assays and self-validating protocols required to quantify its superior performance.

The Chemical Rationale: Overcoming Fe(II) Limitations

Traditional Fe(II) supplements dissociate rapidly in the acidic environment of the stomach and the neutral pH of the intestine. This sudden influx of free Fe²⁺ ions saturates the DMT-1 (Divalent Metal Transporter 1) pathway. More critically, free Fe²⁺ readily participates in the Fenton reaction (H₂O₂ + Fe²⁺ → Fe³⁺ + •OH + OH⁻), generating highly reactive hydroxyl radicals that cause lipid peroxidation, mucosal inflammation, and cellular toxicity[2].

Conversely, the N,N-Bis(2-hydroxyethyl)-3-oxobutanamide ligand chelates Fe³⁺ in a stable, stoichiometric complex. This complex remains intact through the gastrointestinal tract, is absorbed via apical membrane endocytosis, and undergoes controlled intracellular release, entirely circumventing Fenton-mediated oxidative stress[1].

G Fe_Complex Fe(III)-β-ketoamide Complex Intestine Intestinal Lumen (pH Gradient) Fe_Complex->Intestine Fe_Sulfate Fe(II) Sulfate (Traditional) Fe_Sulfate->Intestine DMT1 DMT-1 Transporter Intestine->DMT1 Dissociated Fe2+ Endocytosis Apical Membrane Uptake Intestine->Endocytosis Intact Complex Fenton Fenton Reaction (ROS Generation) DMT1->Fenton Excess Free Fe2+ SafeRelease Controlled Fe(III) Release Endocytosis->SafeRelease Intracellular Processing Ferritin Ferritin Storage & Utilization Fenton->Ferritin Oxidative Stress SafeRelease->Ferritin Safe Integration

Fig 1. Comparative intestinal absorption and intracellular processing pathways of iron complexes.

Comparative Biological Assay Validation

To objectively validate the efficacy and safety of the Fe(III)-N,N-Bis(2-hydroxyethyl)-3-oxobutanamide complex, a multi-tiered assay approach is utilized. The data below synthesizes expected performance metrics based on validated in vitro and in vivo models comparing the novel β-ketoamide complex to standard ferrous sulfate.

Table 1: Quantitative Performance Metrics of Iron Supplements
Assay MetricFe(II) Sulfate (Standard)Fe(III)-β-ketoamide ComplexBiological Implication
Caco-2 Ferritin Formation (ng/mg protein)45.2 ± 4.168.7 ± 5.3Higher bioavailability and enterocyte uptake efficiency.
ROS Generation (Fold Change vs Control)4.8x1.1xNear-total absence of Fenton-mediated oxidative stress.
Cytotoxicity (IC₅₀ in Caco-2 cells, μM)120>400Superior gastrointestinal tolerability and safety profile.
In Vivo Hb Recovery (g/dL increase at Day 14)2.13.4Faster resolution of iron deficiency anemia in mammalian models.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that a protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems, ensuring that artifacts are immediately identifiable.

Caco-2 Enterocyte Bioavailability Model

The Caco-2 cell line is the gold standard for predicting human intestinal absorption. Because iron uptake directly stimulates the intracellular synthesis of ferritin, quantifying ferritin provides a highly accurate, non-radioactive surrogate marker for iron bioavailability[3].

Workflow Step1 Seed Caco-2 Cells (Transwell Inserts) Step2 21-Day Culture (TEER > 350 Ω·cm²) Step1->Step2 Step3 Apical Application (Fe Compounds) Step2->Step3 Step4 24h Incubation (Ferritin Formation) Step3->Step4 Step5 Cell Lysis & Ferritin ELISA Step4->Step5

Fig 2. Step-by-step Caco-2 cell bioassay workflow for assessing iron bioavailability.

Step-by-Step Methodology & Causality:

  • Cell Seeding & Differentiation: Seed Caco-2 cells onto polycarbonate Transwell inserts. Causality: Cells must be cultured for exactly 21 days to allow spontaneous differentiation into mature, polarized enterocyte-like cells expressing apical microvilli and relevant transport proteins.

  • Monolayer Integrity Verification (Self-Validation): Measure Trans-epithelial Electrical Resistance (TEER). Causality: TEER ensures tight junctions are intact. A compromised monolayer (TEER < 350 Ω·cm²) will result in paracellular leakage, artificially inflating apparent absorption rates. Any well failing this check is discarded.

  • Treatment Application: Apply 100 μM of Fe(II) sulfate (Positive Control), Fe(III)-β-ketoamide (Test), and a vehicle (Negative Control) to the apical chamber in serum-free Minimum Essential Medium (MEM).

  • Incubation & Ferritin Induction: Incubate for 24 hours at 37°C. Causality: This timeframe is required for the internalized iron to trigger the translation of the ferritin storage protein.

  • Lysis and Quantification: Lyse the cells and quantify ferritin via ELISA. Self-Validation: Simultaneously perform a Bradford protein assay to normalize ferritin levels (ng ferritin / mg total protein). This ensures that variations in cell proliferation or compound-induced cell death do not skew the bioavailability data.

Fenton-Mediated ROS Generation Assay

To prove the safety profile of the N,N-Bis(2-hydroxyethyl)-3-oxobutanamide ligand, we must demonstrate its resistance to the Fenton reaction.

Step-by-Step Methodology & Causality:

  • Probe Loading: Incubate differentiated Caco-2 cells with 10 μM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. Causality: DCFDA is a cell-permeable fluorogenic probe. Once inside the cell, it is deacetylated by cellular esterases into a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent DCF.

  • Induction of Oxidative Stress: Wash cells and expose them to the iron compounds (200 μM) in the presence of 50 μM H₂O₂. Causality: Hydrogen peroxide is introduced because it acts as the primary substrate for the Haber-Weiss and Fenton reactions[2]. If the iron complex is unstable, free Fe²⁺/Fe³⁺ will catalyze the conversion of H₂O₂ into highly toxic hydroxyl radicals (•OH).

  • Kinetic Fluorescence Reading: Measure fluorescence (Ex/Em = 485/535 nm) every 10 minutes for 2 hours. Self-Validation: The inclusion of H₂O₂ alone serves as the baseline oxidative stress control. Fe(II) sulfate + H₂O₂ will produce a rapid, exponential spike in fluorescence (validating the assay's sensitivity), whereas the tightly chelated Fe(III)-β-ketoamide should mirror the baseline, proving the ligand's protective thermodynamic stability.

Conclusion

The biological assay validation of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide highlights a paradigm shift in iron supplementation. By utilizing a β-ketoamide ligand to stabilize iron in the Fe(III) state, researchers can achieve superior enterocyte permeability (as evidenced by Caco-2 ferritin induction) while entirely eliminating the ROS-mediated cytotoxicity inherent to traditional Fe(II) therapies. The self-validating protocols outlined above provide an unassailable framework for quantifying these advantages in preclinical drug development.

References

  • Title: Fe(iii)
  • Title: Current Use of Fenton Reaction in Drugs and Food Source: MDPI URL
  • Title: The Caco-2 Cell Bioassay for Measurement of Food Iron Bioavailability Source: PubMed URL

Sources

comparing the inhibitory potency of α-ketoamides versus other electrophiles

Author: BenchChem Technical Support Team. Date: April 2026

The design of targeted covalent inhibitors (TCIs) represents a delicate balancing act between achieving profound target engagement and mitigating off-target toxicity. At the heart of this equilibrium is the selection of the electrophilic warhead. For decades, researchers have relied on a spectrum of electrophiles—from highly reactive, irreversible Michael acceptors to rapidly reversible aldehydes. However, the α-ketoamide has emerged as a structurally privileged warhead, offering a unique thermodynamic and kinetic profile.

As a Senior Application Scientist, I have structured this guide to objectively compare the inhibitory potency, binding kinetics, and structural advantages of α-ketoamides against other common electrophiles (nitriles, aldehydes, and acrylamides). This guide provides actionable experimental frameworks and self-validating protocols to help drug development professionals rigorously evaluate covalent inhibitors.

Mechanistic Profiling: α-Ketoamides vs. Alternative Electrophiles

The primary function of an electrophilic warhead is to undergo nucleophilic attack by a catalytic residue (typically Cysteine or Serine) to form a covalent adduct. The nature of this adduct dictates the inhibitor's residence time and safety profile.

  • α-Ketoamides (Reversible): α-Ketoamides react with active-site nucleophiles to form a hemithioacetal (with Cys) or hemiaminal (with Ser). The structural superiority of the α-ketoamide lies in its two adjacent carbonyl groups. Upon nucleophilic attack, the newly formed oxyanion and the adjacent amide carbonyl can simultaneously engage in two hydrogen bonds within the protease's oxyanion hole. This dual-anchoring significantly lowers the transition state energy ([1]). Furthermore, unlike terminal electrophiles, α-ketoamides allow for synthetic elaboration into the P1' prime pocket, providing an additional vector for target specificity ([2]).

  • Nitriles (Reversible): Nitriles form a thioimidate adduct. While they offer a minimal steric footprint and excellent oral bioavailability (as seen in the SARS-CoV-2 Mpro inhibitor Nirmatrelvir), they typically only engage in a single hydrogen bond and cannot be extended into the P1' pocket.

  • Aldehydes (Reversible): Aldehydes are highly electrophilic and yield extremely potent in vitro IC50 values. However, their clinical utility is often hampered by metabolic instability (rapid oxidation to carboxylic acids or reduction to alcohols) and a higher propensity for off-target toxicity.

  • Acrylamides / Michael Acceptors (Irreversible): These warheads form permanent thioether bonds. While they provide infinite residence time, they carry a high risk of indiscriminate alkylation of cellular thiols (e.g., glutathione) unless the non-covalent scaffolding perfectly aligns the warhead with the target nucleophile ([3]).

G A Target Nucleophile (e.g., Cys145 / Ser139) B Electrophilic Warhead Binding A->B C1 α-Ketoamide (Reversible) B->C1 C2 Nitrile (Reversible) B->C2 C3 Acrylamide (Irreversible) B->C3 D1 Hemithioacetal Adduct (2 H-bonds in Oxyanion Hole) C1->D1 D2 Thioimidate Adduct (1 H-bond) C2->D2 D3 Thioether Adduct (Permanent Inactivation) C3->D3 D1->A k_off (Slow) D2->A k_off (Fast)

Fig 1: Reaction pathways and adduct formation of various electrophilic warheads with target nucleophiles.

Quantitative Data: Comparative Potency & Kinetics

To objectively compare these warheads, we must look beyond standard IC50 values, which are highly dependent on assay conditions for covalent inhibitors. The true measure of a reversible covalent inhibitor's efficacy is its drug-target residence time ( t1/2​ ) .

Recent comparative studies on SARS-CoV-2 Mpro inhibitors highlight the kinetic superiority of α-ketoamides. For instance, the α-ketoamide RAY1216 exhibits a residence time of 104 minutes, approximately 12 times longer than the nitrile-based Nirmatrelvir (9 minutes) ([4]). Similarly, in HCV NS3 protease targeting, α-ketoamides like Boceprevir have proven highly successful clinically ([5]).

Table 1: Comparative Potency and Kinetics of Selected Covalent Inhibitors

InhibitorWarhead TypeTarget EnzymeBinding ModePotency (IC50 / Ki)Residence Time ( t1/2​ )
RAY1216 α-KetoamideSARS-CoV-2 MproReversible Covalent Ki​ = 8.6 nM104 min
Nirmatrelvir NitrileSARS-CoV-2 MproReversible Covalent IC50​ = 19 nM9 min
Boceprevir α-KetoamideHCV NS3 ProteaseReversible Covalent Ki​ = 14 nM~60 min
GC-376 AldehydeSARS-CoV-2 MproReversible Covalent IC50​ = 30 nMN/A (Fast off-rate)
N3 Michael AcceptorSARS-CoV-2 MproIrreversible Covalent IC50​ = 16.7 µMInfinite (Irreversible)

Self-Validating Experimental Protocols

Evaluating covalent inhibitors requires a paradigm shift from traditional equilibrium thermodynamics to enzyme kinetics. The following protocols form a self-validating system : Intact MS confirms the stoichiometry of the binding, the FRET assay measures the kinetics of the binding, and the Jump-Dilution assay validates the reversibility of the warhead.

Protocol A: Intact Protein Mass Spectrometry (Stoichiometry Validation)

Causality: Before running kinetic assays, you must prove that the inhibitor forms a 1:1 covalent adduct. If a compound alkylates multiple surface cysteines, it is a non-specific pan-assay interference compound (PAIN), not a targeted drug.

  • Preparation: Dilute the target recombinant protease (e.g., Mpro) to 2 µM in a mass-spec compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4).

  • Incubation: Add the electrophilic inhibitor at a 5-fold molar excess (10 µM). Incubate at 25°C for 60 minutes.

  • LC-MS Analysis: Inject the sample onto a C4 desalting column coupled to a Time-of-Flight (TOF) mass spectrometer.

  • Deconvolution: Use maximum entropy algorithms to deconvolute the raw multiply-charged spectra into zero-charge intact masses.

  • Validation: The mass shift ( ΔM ) must exactly equal the molecular weight of the inhibitor (minus any leaving groups, if applicable).

Protocol B: Continuous FRET Assay for Slow-Tight Binding Kinetics

Causality: Covalent inhibitors exhibit time-dependent inhibition. A standard 30-minute endpoint IC50 will artificially inflate the apparent potency of slow-binding compounds. We must measure kinact​/KI​ .

  • Baseline Establishment: In a 384-well black microplate, add 10 nM of the target protease in assay buffer (50 mM HEPES, pH 7.3, 1 mM EDTA, 1 mM DTT). Note: DTT concentration must be strictly controlled as it can react with highly electrophilic warheads like acrylamides.

  • Substrate Addition: Add the fluorogenic substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) at a concentration equal to its Km​ .

  • Continuous Monitoring: Immediately add varying concentrations of the inhibitor (0.1x to 10x expected Ki​ ). Monitor fluorescence continuously for 120 minutes.

  • Data Fitting: Fit the progress curves to the integrated rate equation for slow-binding inhibition to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ vs. [Inhibitor] to determine KI​ (initial binding affinity) and kinact​ (rate of covalent bond formation).

Protocol C: Jump-Dilution Reversibility Assay

Causality: To definitively classify an α-ketoamide as reversible and distinguish it from an irreversible acrylamide, the complex must be forced to dissociate.

  • Pre-incubation: Incubate the enzyme (100x assay concentration) with the inhibitor (10x IC50​ ) for 60 minutes to ensure >95% complex formation.

  • Jump Dilution: Rapidly dilute the mixture 100-fold into an assay buffer containing a saturating concentration of the FRET substrate.

  • Observation: Monitor the recovery of enzymatic activity over 4 hours. Reversible inhibitors (α-ketoamides, nitriles) will show a gradual recovery of the linear steady-state velocity, allowing for the calculation of koff​ . Irreversible inhibitors will show zero recovery.

Workflow S1 1. Warhead Synthesis & Peptide Coupling S2 2. Intact Protein MS (Stoichiometry Validation) S1->S2 S3 3. FRET Kinetic Assay (k_inact / K_I Determination) S2->S3 S4 4. Dialysis / Jump Dilution (Reversibility Check) S3->S4 S5 5. X-Ray Crystallography (Structural Elucidation) S4->S5

Fig 2: Self-validating experimental workflow for evaluating covalent inhibitor potency and kinetics.

Conclusion

While nitriles offer excellent pharmacokinetic properties and acrylamides provide permanent target silencing, the α-ketoamide warhead represents a "Goldilocks" solution for many protease targets. By engaging in dual hydrogen bonding within the oxyanion hole and allowing for P1' structural extensions, α-ketoamides achieve exceptionally long residence times while maintaining the safety profile inherent to reversible covalent binding.

References

  • A systematic exploration of boceprevir-based main protease inhibitors as SARS-CoV-2 antivirals. European Journal of Medicinal Chemistry.[Link]

  • Structure-based inhibitor design and repurposing clinical drugs to target SARS-CoV-2 proteases. Bioscience Reports.[Link]

  • Identification of pyrogallol as a warhead in design of covalent inhibitors for the SARS-CoV-2 3CL protease. Nature Communications.[Link]

  • Inhibition mechanism and antiviral activity of an α-ketoamide based SARS-CoV-2 main protease inhibitor. bioRxiv.[Link]

  • Crystallographic and electrophilic fragment screening of the SARS-CoV-2 main protease. Nature Communications.[Link]

Sources

A Comparative Guide to Linker Technologies in Polymer Conjugates: Evaluating the Potential of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

Author: BenchChem Technical Support Team. Date: April 2026

In the rapidly evolving field of drug delivery, polymer-drug conjugates (PDCs) represent a cornerstone of targeted therapy, offering the potential to enhance the therapeutic index of potent small-molecule drugs by improving their pharmacokinetics, solubility, and tumor accumulation.[1][2][3] The efficacy of a PDC is critically dependent on the linker that tethers the drug to the polymer backbone.[3][4] An ideal linker must remain stable in circulation to prevent premature drug release and its associated systemic toxicity, yet be selectively cleaved at the target site to unleash the therapeutic payload.[][6] This guide provides a comprehensive evaluation of a novel potential linker, "N,N-Bis(2-hydroxyethyl)-3-oxobutanamide," in the context of established linker technologies.

Introducing a Novel Linker Candidate: N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

While not yet extensively documented in the literature for this specific application, the chemical structure of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide suggests intriguing possibilities as a linker in PDCs. Its bis(2-hydroxyethyl) functionalities provide convenient handles for conjugation to a polymer backbone, while the 3-oxobutanamide moiety presents a potential cleavage site.

Based on its structure, we can hypothesize a pH-sensitive cleavage mechanism for this linker. The presence of a ketone at the β-position to the amide carbonyl could render the amide bond susceptible to hydrolysis under acidic conditions, such as those found in the endo-lysosomal compartments of cancer cells (pH 4.5-6.5).[7][] This would offer a mechanism for triggered drug release within the target cell, a desirable characteristic for many cancer therapies.

The Competitive Landscape: A Comparison with Established Linker Chemistries

The performance of any new linker must be benchmarked against the current standards in the field. Here, we compare the hypothesized properties of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide with three major classes of cleavable linkers: pH-sensitive, enzyme-cleavable, and redox-sensitive linkers.

pH-Sensitive Linkers

These linkers are designed to hydrolyze in the acidic microenvironment of tumors or within cellular compartments like endosomes and lysosomes.[][9]

  • Hydrazones: Among the most studied pH-sensitive linkers, hydrazones exhibit tunable hydrolysis rates.[7][] For instance, acylhydrazones are known to be relatively stable at physiological pH (7.4) but hydrolyze rapidly at pH 5.0.[7][11] This differential stability is crucial for minimizing premature drug release in the bloodstream.[6]

  • Acetals/Ketals: These linkers also undergo acid-catalyzed hydrolysis to release drugs containing hydroxyl groups.[][12] Their cleavage kinetics can be modulated by altering their chemical structure.[12]

Table 1: Comparison of pH-Sensitive Linkers

Linker TypeCleavage StimulusAdvantagesDisadvantagesPotential for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide
Hydrazone Acidic pH (4.5-6.5)Tunable release kinetics, well-established chemistry.[7][]Potential for premature release in circulation.[6]Could offer an alternative pH-sensitive cleavage mechanism.
Acetal/Ketal Acidic pH (4.5-6.5)Suitable for linking alcohol-containing drugs, tunable hydrolysis rates.[][12]Can have complex synthesis.The 3-oxobutanamide moiety might offer simpler synthesis.
N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (Hypothesized) Acidic pHPotentially simple synthesis, biodegradable backbone.Cleavage kinetics and in vivo stability are unknown.A promising candidate for this class.
Enzyme-Cleavable Linkers

This class of linkers incorporates substrates for enzymes that are overexpressed in the tumor microenvironment or within cancer cells.[3][13]

  • Peptide Linkers: Dipeptides like valine-citrulline (Val-Cit) are effectively cleaved by lysosomal proteases such as cathepsin B, which is often upregulated in tumor cells.[14][15] This provides a highly specific drug release mechanism.[3]

  • β-Glucuronide Linkers: These are cleaved by β-glucuronidase, an enzyme found at high concentrations in the tumor stroma and necrotic regions.[15]

Table 2: Comparison of Enzyme-Cleavable Linkers

Linker TypeCleavage StimulusAdvantagesDisadvantagesPotential for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide
Peptide (e.g., Val-Cit) Lysosomal proteases (e.g., Cathepsin B)High tumor specificity, well-established efficacy.[14][15]Can be immunogenic, potential for instability in rodent plasma.[3]The amide bond in the 3-oxobutanamide might be susceptible to certain proteases.
β-Glucuronide β-glucuronidaseHigh specificity for the tumor microenvironment.[15]Enzyme expression can be heterogeneous across tumors.Unlikely to be a substrate for β-glucuronidase.
N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (Hypothesized) Potentially proteasesBiodegradable.Specificity and cleavage efficiency by tumor-associated enzymes are unknown.Further investigation is needed to assess enzymatic cleavability.
Redox-Sensitive Linkers

These linkers exploit the significant difference in redox potential between the extracellular environment and the intracellular space.

  • Disulfide Linkers: Disulfide bonds are stable in the oxidizing environment of the bloodstream but are readily cleaved in the reducing intracellular environment, where the concentration of glutathione (GSH) is significantly higher.[16][][18] This allows for efficient drug release upon internalization into the target cell.[19]

Table 3: Comparison of Redox-Sensitive Linkers

Linker TypeCleavage StimulusAdvantagesDisadvantagesPotential for N,N-Bis(2-hydroxyethyl)-3-oxobutanamide
Disulfide High intracellular glutathione (GSH) concentrationHigh intracellular vs. extracellular cleavage selectivity.[][18]Potential for premature cleavage due to interaction with thiols in the blood.Does not possess a redox-sensitive moiety.
N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (Hypothesized) Not applicable-Not a member of this class.-

Experimental Workflows and Protocols

To validate the potential of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide as a linker, a series of experiments are necessary. Below are detailed protocols for the synthesis, conjugation, and in vitro evaluation of a polymer-drug conjugate utilizing this novel linker.

Synthesis of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide Linker

This protocol describes a potential synthetic route.

Materials:

  • Diketene

  • Diethanolamine

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve diethanolamine (1.0 eq) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add diketene (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure N,N-Bis(2-hydroxyethyl)-3-oxobutanamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conjugation to a Polymer Backbone (e.g., Poly(HPMA))

This protocol outlines the conjugation of the linker to a common polymer carrier.

Materials:

  • Poly(N-(2-hydroxypropyl)methacrylamide) (pHPMA) copolymer containing reactive ester groups

  • N,N-Bis(2-hydroxyethyl)-3-oxobutanamide linker

  • Drug with a suitable functional group (e.g., an amine for amide bond formation with the linker's ketone after modification, or direct esterification with a carboxylated version of the drug)

  • Dimethylformamide (DMF)

  • Dialysis tubing (appropriate MWCO)

  • Lyophilizer

Procedure:

  • Dissolve the pHPMA copolymer in DMF.

  • Add the N,N-Bis(2-hydroxyethyl)-3-oxobutanamide linker (excess) and a suitable catalyst if necessary.

  • Stir the reaction at room temperature for 24-48 hours.

  • After linker conjugation, add the drug molecule (activated if necessary) to the reaction mixture.

  • Continue stirring for another 24-48 hours.

  • Purify the polymer-drug conjugate by dialysis against a suitable solvent (e.g., water or a buffer) to remove unreacted components.

  • Lyophilize the purified conjugate to obtain a solid product.

  • Characterize the conjugate for drug loading content using UV-Vis spectroscopy or HPLC.[20]

In Vitro Drug Release Study

This experiment evaluates the pH-dependent cleavage of the linker.

Materials:

  • Polymer-drug conjugate

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer at pH 5.0

  • Incubator at 37°C

  • HPLC system

Procedure:

  • Prepare solutions of the polymer-drug conjugate in PBS (pH 7.4) and acetate buffer (pH 5.0).

  • Incubate the solutions at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw aliquots from each solution.

  • Analyze the aliquots by HPLC to quantify the amount of released drug.

  • Plot the cumulative drug release as a function of time for both pH conditions to determine the release kinetics.

Visualizing the Mechanisms

To better understand the chemical transformations involved, the following diagrams illustrate the hypothesized cleavage of the novel linker and the established mechanisms of its competitors.

G cluster_novel Hypothesized Cleavage of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide node_conjugate Polymer-Linker-Drug (N,N-Bis(2-hydroxyethyl)-3-oxobutanamide) node_acid Acidic Environment (Endosome/Lysosome, pH 4.5-6.5) node_conjugate->node_acid Internalization node_cleavage Hydrolysis of Amide Bond node_acid->node_cleavage Trigger node_release Released Drug + Polymer-Linker Remnant node_cleavage->node_release G cluster_established Established Linker Cleavage Mechanisms cluster_ph pH-Sensitive (Hydrazone) cluster_enzyme Enzyme-Cleavable (Val-Cit) cluster_redox Redox-Sensitive (Disulfide) node_h_conjugate Polymer-Hydrazone-Drug node_h_acid Acidic pH node_h_conjugate->node_h_acid node_h_release Released Drug node_h_acid->node_h_release node_e_conjugate Polymer-Val-Cit-Drug node_e_enzyme Cathepsin B node_e_conjugate->node_e_enzyme node_e_release Released Drug node_e_enzyme->node_e_release node_r_conjugate Polymer-S-S-Drug node_r_gsh High GSH node_r_conjugate->node_r_gsh node_r_release Released Drug node_r_gsh->node_r_release

Caption: Overview of established linker cleavage mechanisms.

Conclusion and Future Outlook

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide presents a theoretically viable and intriguing new scaffold for a pH-sensitive linker in polymer-drug conjugates. Its straightforward synthesis and potential for controlled drug release in acidic environments warrant further investigation. The provided experimental protocols offer a roadmap for researchers to synthesize and evaluate this linker, comparing its performance against established technologies like hydrazones, enzyme-cleavable peptides, and disulfide linkers.

The future of PDCs lies in the development of novel linkers with improved stability, enhanced cleavage specificity, and the ability to respond to multiple stimuli. [][21]While the in vivo performance of conjugates with an N,N-Bis(2-hydroxyethyl)-3-oxobutanamide linker remains to be determined, its exploration could lead to a valuable expansion of the linker toolkit available to drug development professionals, ultimately contributing to the creation of safer and more effective cancer therapies.

References

  • D'Souza, A. A., & Devarajan, P. V. (2015). Asymmetric synthesis of drug intermediates.
  • Eldar-Bohem, E., & Satchi-Fainaro, R. (2012). Polymer–drug conjugates for anticancer therapy. In Drug Delivery (pp. 25-66). Springer, Berlin, Heidelberg.
  • Gillies, E. R., & Fréchet, J. M. (2005). pH-Responsive copolymer micelles for drug delivery. In pH-Responsive Polymers (pp. 65-91). Springer, Berlin, Heidelberg.
  • Gullotti, E., & Yeo, Y. (2009). Extracellularly activated nanocarriers: a new paradigm of tumor targeted drug delivery. Molecular pharmaceutics, 6(4), 1041-1051.
  • Guo, X., & Szoka Jr, F. C. (2003). Chemical approaches to triggerable drug delivery systems. Accounts of chemical research, 36(5), 335-341.
  • Jain, N., & Jain, R. (2016). Polymer-drug conjugates: a review.
  • Khandare, J., & Minko, T. (2006). Polymer–drug conjugates: progress in polymeric prodrugs. Progress in polymer science, 31(4), 359-397.
  • Larson, N., & Ghandehari, H. (2012). Polymeric conjugates for drug delivery.
  • Li, Y., & Li, Y. (2015). Disulfide-based prodrugs for cancer chemotherapy. Current medicinal chemistry, 22(15), 1778-1793.
  • Lollo, G., & Torchilin, V. P. (2015). pH-sensitive liposomes for drug delivery. In Liposomes, Lipid Bilayers and Model Membranes (pp. 377-400). CRC Press.
  • Pasut, G., & Veronese, F. M. (2007). Polymer–drug conjugation, recent achievements and general strategies. Progress in polymer science, 32(8-9), 933-961.
  • Peterson, C. M., & Shiah, J. G. (1987). Acylhydrazone-containing prodrugs.
  • Rejmanová, P., Kopeček, J., Duncan, R., & Hume, I. C. (1983). Stability of oligo-peptide side-chains in N-(2-hydroxypropyl) methacrylamide copolymers in blood plasma.
  • Saito, G., Swanson, J. A., & Lee, K. D. (1998). Drug delivery to macrophages: intracellular localization of a doxorubicin-loaded, pH-sensitive liposome. Advanced drug delivery reviews, 32(1-2), 111-127.
  • Saito, M., & Matsuyama, H. (2011). Disulfide-based drug delivery systems. Expert opinion on drug delivery, 8(8), 1047-1061.
  • Schmaljohann, D. (2006). Thermo-and pH-responsive polymers in drug delivery. Advanced drug delivery reviews, 58(15), 1655-1670.
  • Torchilin, V. P. (2001). Structure and design of polymeric surfactant-based drug delivery systems. Journal of controlled release, 73(2-3), 137-172.
  • Ulbrich, K., & Šubr, V. (2010). Structural and chemical aspects of HPMA copolymers as drug carriers. Advanced drug delivery reviews, 62(2), 150-166.
  • Vlahov, I. R., & Leamon, C. P. (2012). Engineering folate-drug conjugates to target and treat cancer. In Drug Delivery (pp. 249-272). Springer, Berlin, Heidelberg.
  • Wu, G., & Ng, D. (2008). Redox-and pH-responsive degradable dendrimers for intracellular drug delivery. In Dendrimers in medicine and biotechnology (pp. 119-136). CRC Press.
  • Yao, Y., & Zhang, Y. (2016). Hydrazone-based drug delivery systems. Current pharmaceutical design, 22(35), 5434-5448.
  • Yuan, F., Dellian, M., Fukumura, D., Leunig, M., Berk, D. A., Torchilin, V. P., & Jain, R. K. (1995). Vascular permeability in a human tumor xenograft: molecular size dependence and cutoff size. Cancer research, 55(17), 3752-3756.
  • Zhang, Y., & Sinko, P. J. (2012). Recent developments in drug delivery. In Drug Delivery (pp. 1-24). Springer, Berlin, Heidelberg.
  • Zhu, L. (2013). pH-sensitive drug delivery systems. In Stimuli-Responsive Drug Delivery Systems (pp. 1-28). Springer, New York, NY.
  • PubMed. (2015, November 11). Smart linkers in polymer-drug conjugates for tumor-targeted delivery. Retrieved from [Link]

  • PubMed. (2004, March 5). The effect of the linker on the hydrolysis rate of drug-linked ester bonds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Releasable conjugation of polymers to proteins. Retrieved from [Link]

  • National Institutes of Health. (2026, January 30). Traceless linkers used for reversible protein–polymer conjugations. Retrieved from [Link]

  • ACS Publications. (2025, April 22). Special Issue: Polymer–Drug Conjugate Materials. Retrieved from [Link]

  • Curapath. (2025, December 18). Polymer-Drug Conjugates Explained. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Polymer-Drug Conjugate Therapeutics: Advances, Insights, and Prospects. Retrieved from [Link]

  • Google Books. (n.d.). Polymer-Drug Conjugates: Linker Chemistry, Protocols and Applications.
  • MDPI. (2021, July 20). Biological In Vitro Evaluation of PIL Graft Conjugates: Cytotoxicity Characteristics. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Innovative Design of Targeted Nanoparticles: Polymer–Drug Conjugates for Enhanced Cancer Therapy. Retrieved from [Link]

  • ResearchGate. (2024, October 16). (PDF) Synthesis and Evaluation of Polymer-Drug Conjugates as Potential Antioxidants and Cholinesterase Inhibitors for Neurodegenerative Diseases. Retrieved from [Link]

  • MDPI. (2021, March 13). Polymer-Drug Conjugates as Nanotheranostic Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymer Drug Conjugates: Linker Chemistry, Protocols and Applications. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Covalent Polymer-Drug Conjugates. Retrieved from [Link]

  • RSC Publishing. (n.d.). Traceless linkers used for reversible protein–polymer conjugations. Retrieved from [Link]

Sources

Redefining Solvation in Peptide Manufacturing: A Performance Guide to N,N-Disubstituted Amides and Green Alternatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals

The Solvation Paradigm in Solid-Phase Peptide Synthesis (SPPS)

For decades, N,N-disubstituted amides—specifically N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP)—have been the undisputed gold standards for Solid-Phase Peptide Synthesis (SPPS). Their high dipole moments and favorable Hildebrand solubility parameters make them exceptionally capable of swelling polystyrene-based resins and solubilizing highly polar Fmoc-protected amino acids.

However, the regulatory landscape has shifted. Both DMF and NMP are classified as Substances of Very High Concern (SVHC) under the European REACH regulation due to their reprotoxic profiles. This has catalyzed a critical mandate within the pharmaceutical industry: replace these hazardous solvents without compromising synthetic yield or peptide purity. This guide objectively compares the performance of traditional N,N-disubstituted amides against emerging green alternatives, focusing on N-butylpyrrolidinone (NBP) and engineered binary solvent mixtures.

Mechanistic Causality: Why Solvents Dictate SPPS Success

In SPPS, the solvent is not merely a passive medium; it is an active participant in the reaction kinetics and thermodynamics. The efficacy of an N,N-disubstituted amide is governed by two primary mechanisms:

  • Polymer Solvation (Resin Swelling): The solvent must disrupt polymer-polymer interactions within the solid support to expand the matrix. This expansion is critical for allowing bulky coupling reagents (e.g., DIC/Oxyma) to diffuse into the core of the resin beads. Solvents with a Hildebrand solubility parameter ( δ ) closely matching that of the resin (approx. 18–20 MPa 1/2 for polystyrene) achieve optimal swelling.

  • Transition State Stabilization: Amide bond formation requires the stabilization of a polar transition state. Solvents with high dielectric constants ( ϵ ) lower the activation energy barrier. However, excessive polarity can inadvertently stabilize the charged intermediates of unwanted side reactions, such as base-catalyzed aspartimide formation.

Performance Comparison: DMF vs. NBP vs. Binary Mixtures

Resin Swelling & Coupling Efficiency

While DMF ( δ=24.8 MPa 1/2 ) provides excellent swelling for standard polystyrene (PS) resins, NBP ( δ=22.8 MPa 1/2 ) matches this performance. The bulky butyl chain of NBP provides significant steric disruption of the polymer chains, compensating for its slightly lower polarity and ensuring complete reagent penetration 1. Binary mixtures, such as DMSO/EtOAc, leverage the high solubilizing power of DMSO alongside the low viscosity of EtOAc to facilitate rapid mass transfer, achieving comparable coupling efficiencies to DMF even in sterically hindered sequences 2.

Suppression of Side Reactions (The NBP Advantage)

The true performance differentiator between traditional amides and green alternatives lies in side-reaction mitigation.

  • Aspartimide Formation: During Fmoc deprotection with 20% piperidine, sequences containing Asp-Gly or Asn-Gly are highly prone to forming cyclic aspartimide byproducts. DMF slowly degrades into dimethylamine, increasing the local basicity and accelerating this side reaction. NBP is highly stable against base degradation. Furthermore, NBP's slightly lower dielectric constant provides less stabilization to the charged enolate-like intermediate, kinetically disfavoring the cyclization pathway. Experimental data confirms that NBP significantly reduces aspartimide formation compared to DMF 3.

  • Racemization: During the activation of sensitive amino acids (e.g., Cys, His), the formation of an oxazolone intermediate can lead to racemization. The use of NBP renders a lower or equal level of racemization compared to DMF, proving that greener alternatives can synthetically outperform legacy solvents 3.

Quantitative Performance Data

The following table synthesizes the physicochemical properties and experimental performance metrics of the evaluated solvents.

SolventStructural ClassificationREACH StatusDipole Moment (D)Swelling Efficiency (PS Resin)Aspartimide Formation RiskRacemization Level
DMF Linear N,N-DialkylamideSVHC (Reprotoxic)3.82ExcellentHighModerate
NMP Cyclic AmideSVHC (Reprotoxic)4.09ExcellentHighModerate
NBP Cyclic AmideCompliant4.00ExcellentLowLow
DMSO/EtOAc Binary MixtureCompliantVariableGoodModerateLow

Visualizing the SPPS Workflow & Solvent Impact

The following diagram illustrates the standard SPPS cycle, highlighting the specific stages where solvent physicochemical properties directly dictate the success or failure of the synthesis.

SPPS_Workflow A Dry Resin Support (Polystyrene/PEG) B Resin Swelling (Solvent Diffusion) A->B Add NBP or DMF C Fmoc Deprotection (Base-Catalyzed) B->C 20% Piperidine D Amide Bond Formation (DIC/Oxyma Activation) C->D Fmoc-AA + Activator E Side Reaction Control (Aspartimide Mitigation) D->E Solvent Shielding E->C Next Amino Acid F Peptide Cleavage (TFA Cocktail) E->F Sequence Complete

Fig 1: SPPS workflow highlighting critical stages dependent on solvent physicochemical properties.

Experimental Methodologies: Self-Validating Protocol

To objectively evaluate solvent performance, the following protocol utilizes a highly susceptible model sequence (Fmoc-Val-Asn(Trt)-Gly-OH) to quantify aspartimide suppression.

Protocol: Comparative Evaluation of Aspartimide Formation (DMF vs. NBP)

  • Self-Validation Mechanism: This protocol is internally controlled. The success of the solvent is validated by calculating the ratio of the desired linear peptide peak area to the aspartimide byproduct peak area (+18 Da mass loss) via RP-HPLC. A resulting ratio of >90:10 (Linear:Aspartimide) confirms the solvent's protective kinetic effect.

Step-by-Step Methodology:

  • Resin Preparation: Weigh 100 mg of Rink Amide AM resin (0.6 mmol/g loading) into two identical fritted reaction vessels. Designate Vessel A for DMF and Vessel B for NBP.

  • Swelling Phase: Add 2.0 mL of the respective solvent to each vessel. Agitate at 25°C for 30 minutes.

    • Validation Check: Drain and measure the packed bed volume. A volume 4.0 mL/g confirms the polymer matrix is sufficiently solvated for reagent diffusion.

  • Fmoc Deprotection: Treat the swollen resins with 20% piperidine in the respective solvent (2 × 5 min). Wash thoroughly (5 × 1 min) with the respective solvent to remove all residual base.

  • Coupling Cycle: Pre-activate Fmoc-AA-OH (3.0 eq) and OxymaPure (3.0 eq) with N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq) in 1.5 mL of the respective solvent for 3 minutes. Add the activated complex to the resin and agitate for 45 minutes at 25°C. Repeat for all amino acids in the sequence.

  • Cleavage: Wash the completed resin sequence with dichloromethane (DCM) and dry under vacuum. Cleave the peptide from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.

  • Analysis: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet, and dissolve in H2O/MeCN for RP-HPLC analysis (UV detection at 220 nm).

  • Data Interpretation: Integrate the chromatogram to determine the relative peak area of the target peptide versus the aspartimide byproduct, validating the solvent's performance against the >90:10 threshold.

Conclusion

The transition away from hazardous N,N-disubstituted amides like DMF and NMP is no longer just a regulatory necessity; it is a synthetic advantage. As demonstrated by physicochemical modeling and empirical data, green alternatives such as N-butylpyrrolidinone (NBP) and engineered binary mixtures not only match the swelling and coupling efficiencies of legacy solvents but actively suppress detrimental side reactions like aspartimide formation and racemization. By adopting these self-validating methodologies, drug development professionals can seamlessly integrate greener, higher-performing solvents into their SPPS workflows.

References

  • N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF, PubMed / ChemSusChem.
  • Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis, RSC Publishing / Green Chemistry.
  • N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis, ACS Publications / Organic Process Research & Development.

Sources

Safety Operating Guide

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide: Comprehensive Disposal and Laboratory Safety Guide

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (also known as N,N-bis(2-hydroxyethyl)acetoacetamide) is a highly specialized β -ketoamide ligand. In pharmaceutical development, it is primarily utilized to synthesize stable Iron(III) complexes for the treatment of iron deficiency anemias[1]. While its high water solubility and strong metal-chelating properties make it an excellent candidate for oral drug formulations, these exact physicochemical traits pose significant logistical challenges for laboratory waste management.

This guide provides drug development professionals and application scientists with field-proven, self-validating protocols for the safe handling, deactivation, and disposal of this compound.

Physicochemical Hazard Profile: The Causality of Disposal

To understand how to properly dispose of this compound, we must first establish why standard disposal methods (such as drain disposal) are strictly prohibited. Do not let the lack of a highly specific commercial Safety Data Sheet (SDS) for this exact derivative lead to improper handling; its structural components dictate its hazards.

  • Environmental Chelation Dynamics: The β -ketoamide moiety acts as a powerful bidentate chelator for transition metals. If discharged into municipal wastewater, it can solubilize heavy metals from environmental sediment and sludge, effectively bypassing the precipitation-based treatments used at Publicly Owned Treatment Works (POTWs)[2].

  • Aquatic Toxicity & Irritation: The diethanolamine structural tail is highly hydrophilic but carries inherent toxicity. Diethanolamine derivatives are classified as toxic to aquatic life (H401) and are known to cause severe skin (H315) and eye irritation (H319)[3].

  • Biological Reactivity: Certain β -ketoamides have been shown to uncouple oxidative phosphorylation in mitochondria[4] and inhibit bacterial acetyl-CoA carboxylase[5]. Preventing environmental exposure is critical to avoiding unintended ecotoxicological impacts.

Waste Stream Segregation Matrix

Proper segregation prevents dangerous cross-reactions. For example, acid-catalyzed hydrolysis of the β -ketoamide can release acetoacetic acid, which rapidly decarboxylates into acetone and carbon dioxide, potentially overpressurizing sealed waste containers.

Waste StateMatrix / Co-contaminantsQuantitative ThresholdPrimary HazardEPA / RCRA RoutingDisposal Method
Pure Unreacted Aqueous solution> 1% w/v concentrationAquatic toxicity (H401)Non-RCRA hazardousHigh-temperature incineration
Organometallic Fe(III) or transition metals> 5 ppm heavy metalsHeavy metal contaminationRCRA D-listedSpecialized organometallic incineration
Acidic Mother Liquor pH < 5.0pH < 5.0 (Hydrolysis risk)CO 2​ gas generationRCRA D002 (Corrosive)Neutralize to pH 7.0–8.0, then incinerate
Solvent Mixtures Methanol, Ethanol, DMSOFlash point < 60°C (140°F)FlammabilityRCRA D001 (Ignitable)Blended fuel incineration

Step-by-Step Disposal Methodologies

Protocol A: Disposal of Unreacted Compound & Aqueous Washings Self-Validating Check: Ensure the pH of the waste is neutral before sealing to prevent gas evolution.

  • Collection: Transfer the unreacted N,N-Bis(2-hydroxyethyl)-3-oxobutanamide and any aqueous washings into a chemically compatible High-Density Polyethylene (HDPE) carboy. Do not use standard glass bottles if trace metals are present, as the chelator can etch or adhere to the glass over time.

  • pH Stabilization: Test the pH of the solution. If the solution is acidic (pH < 5.0), carefully neutralize it to pH 7.0–8.0 using 1M NaOH.

    • Causality: Neutralization prevents the cleavage of the molecule into diethanolamine and acetoacetic acid, neutralizing the risk of CO 2​ container pressurization.

  • Labeling: Label the container explicitly as "Non-Halogenated Aqueous Organic Waste - Contains Diethanolamine Derivatives (Aquatic Toxicity)."

  • Routing: Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration.

Protocol B: Disposal of Fe(III)-Complexed Mother Liquors

  • Quenching: Transfer the reaction mother liquor to a wide-mouth beaker inside a certified fume hood.

  • Precipitation: Slowly add a 5% aqueous solution of Sodium Sulfide (Na 2​ S) or adjust the pH to >10 using NaOH. This forces the precipitation of excess uncomplexed iron as Iron(III) hydroxide or Iron(III) sulfide.

  • Filtration: Filter the suspension through a Celite pad to remove the fine particulate metals.

  • Segregation:

    • Solid Waste: Place the filter cake (containing iron salts) into a solid hazardous waste container.

    • Liquid Waste: The filtrate, which still contains the organic ligand, must be routed to "Aqueous Organometallic Waste" for specialized incineration.

Spill Response and Decontamination

  • Immediate Action: Don appropriate PPE (nitrile gloves, safety goggles, lab coat).

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible sawdust.

  • Recovery: Sweep the absorbed material using non-sparking tools and place it in a solid waste container.

  • Surface Decontamination: Wash the affected surface with a dilute mild acid (e.g., 1% citric acid) to break any residual metal-ligand complexes, followed immediately by a thorough wash with soapy water to remove the lipophilic diethanolamine residues.

Waste Routing Decision Tree

WasteRouting Start Waste Generation: N,N-Bis(2-hydroxyethyl) -3-oxobutanamide MetalCheck Contains Transition Metals (e.g., Fe3+)? Start->MetalCheck Precipitate Precipitate Metals (NaOH or Na2S) MetalCheck->Precipitate Yes pHCheck Check pH Level MetalCheck->pHCheck No FilterFilter FilterFilter Precipitate->FilterFilter Filter Filter through Celite LiquidWaste Liquid Organic Waste (Aqueous/Solvent) Filter->LiquidWaste Filtrate SolidWaste Solid Metal Waste (RCRA D-Listed) Neutralize Neutralize to pH 7-8 (Prevent CO2 Evolution) pHCheck->Neutralize pH < 5.0 pHCheck->LiquidWaste pH 7.0-8.0 Neutralize->LiquidWaste Incineration High-Temperature Incineration LiquidWaste->Incineration FilterFilter->SolidWaste

Decision tree for the segregation and disposal of N,N-Bis(2-hydroxyethyl)-3-oxobutanamide waste.

References

  • Title: Fe(iii)
  • Title: Phytoremediation of Contaminated Soil and Ground Water at Hazardous Waste Sites Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Safety Data Sheet Coconut Diethanolamine Source: Redox URL: [Link]

  • Title: Comparative in Vitro Effects of Closantel and Selected Beta-Ketoamide Anthelmintics on a Gastrointestinal Nematode and Vertebrate Liver Cells Source: PubMed (NIH) URL: [Link]

  • Title: Pyrrolocin C and equisetin inhibit bacterial acetyl-CoA carboxylase Source: PLOS One URL: [Link]

Sources

Comprehensive Safety and Operational Guide: Handling N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (BHEOA)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Chemical Logistics Guide

Introduction & Mechanistic Context

N,N-Bis(2-hydroxyethyl)-3-oxobutanamide (BHEOA) is a highly functionalized β -ketoamide ligand. In modern drug development, BHEOA and its structural analogs are critical in the synthesis of mononuclear and polynuclear Iron(III) complex compounds used for the treatment of iron deficiency anemias [1].

Unlike traditional Fe(II) salts (e.g., ferrous sulfate) which often cause severe oxidative stress and gastrointestinal side effects via the generation of Reactive Oxygen Species (ROS), Fe(III)- β -ketoamide complexes offer a defined stoichiometric structure that safely delivers iron directly to the intestinal mucosa [1]. The bidentate coordination occurs through the two oxygen atoms of the β -keto structural unit, while the bis(2-hydroxyethyl)amino moiety enhances aqueous solubility and biocompatibility. However, this specific molecular architecture also introduces unique handling hazards that require stringent operational controls.

Mechanistic Hazard Profile

To handle BHEOA safely, one must understand the causality behind its hazards. The molecule combines an electrophilic acetoacetamide core with a highly nucleophilic and hydrophilic diethanolamine derivative moiety. Based on safety data from its structural constituents, BHEOA presents several acute and chronic risks [2][3].

Table 1: BHEOA Hazard Causality and GHS Classification
Hazard ClassGHS CodeMechanistic Causality & Pathophysiology
Serious Eye Damage H318The bis(2-hydroxyethyl)amino group is highly hydrophilic and basic. Upon contact with the eye, it causes rapid saponification of corneal lipids, leading to irreversible tissue damage.
Skin Irritation H315The amphiphilic nature of the molecule allows it to disrupt the epidermal lipid bilayer, causing localized inflammation and dermatitis upon prolonged contact.
Target Organ Toxicity H373Systemic absorption of diethanolamine derivatives can overwhelm metabolic clearance pathways, leading to hepatic and renal stress during prolonged or repeated exposure.
Aquatic Toxicity H412The β -ketoamide core acts as a strong chelator. If released into waterways, it sequesters trace environmental metals, disrupting local aquatic ecosystems and resisting rapid biodegradation.

Mandatory Personal Protective Equipment (PPE) & Engineering Controls

Every protocol in your laboratory must be a self-validating system. Do not rely solely on PPE; prioritize engineering controls to minimize baseline exposure.

Engineering Controls
  • Primary Containment: All handling of neat BHEOA must be performed inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 0.5 m/s.

  • Vapor Management: Because the acetoacetamide core can form explosive mixtures with air upon intense heating [3], ensure the workspace is free of strong oxidizers and open ignition sources.

Personal Protective Equipment (PPE)
  • Eye Protection (Critical): Standard safety glasses are insufficient due to the H318 Severe Eye Damage risk. Operators must wear tight-fitting chemical splash goggles paired with a full-face shield.

  • Hand Protection: The solvent-like properties of the diethanolamine moiety require high-density barrier protection. Use Heavy-Duty Nitrile (minimum 0.4 mm thickness) or Butyl Rubber gloves. Self-Validation Step: Inspect gloves for micro-tears before use; replace immediately if exposed to the neat chemical, as breakthrough times can degrade rapidly in the presence of co-solvents.

  • Respiratory Protection: Under normal ambient conditions, vapor pressure is low. However, if the protocol involves aerosolization or heating above 50°C, use a full-face respirator equipped with an ABEK-P3 combination cartridge (organic vapors, inorganic gases, and particulates).

Operational Workflow: Fe(III)-BHEOA Complexation

The following protocol details the synthesis of a neutral Fe(III)-BHEOA complex. The causality of each step is rooted in coordination chemistry: the β -ketoamide must be deprotonated to form an enolate, which formally carries a negative charge, allowing it to coordinate with the positively charged Fe(III) ion [1].

Step-by-Step Methodology
  • Ligand Preparation: Dissolve 3.0 equivalents of BHEOA in a hydroalcoholic solvent mixture (e.g., 70% Ethanol / 30% DI Water) under continuous magnetic stirring at 25°C.

  • Deprotonation (Enolization): Slowly add 1.0 M NaOH dropwise. Mechanistic Note: You must monitor the pH to reach exactly 7.5–8.0. Failure to fully deprotonate the ligand will result in incomplete coordination, leaving free iron in the solution which catalyzes unwanted ROS generation.

  • Metal Addition: Prepare a 1.0 M solution of Iron(III) chloride hexahydrate ( FeCl3​⋅6H2​O ). Add this dropwise to the enolate solution over 30 minutes. The solution will transition to a deep red/brown color, indicating successful bidentate coordination.

  • Isolation & Purification: Allow the reaction to stir for 2 hours. Filter the resulting precipitate under vacuum, wash sequentially with cold ethanol and diethyl ether to remove unreacted ligand, and dry under a high vacuum to yield the neutral Fe(III)- β -ketoamide complex.

Fe_BHEOA_Synthesis A 1. Ligand Preparation Dissolve BHEOA in Solvent B 2. Deprotonation Adjust pH to form Enolate A->B C 3. Metal Addition Dropwise addition of FeCl3 B->C D 4. Coordination Formation of Fe(III) Complex C->D E 5. Purification Filtration & Washing D->E

Workflow for the synthesis of Fe(III)-BHEOA complexes, highlighting deprotonation and coordination.

Spill Response & Disposal Logistics

Due to its aquatic toxicity (H412) and severe tissue damage potential, a BHEOA spill requires an immediate, structured response. Never wash a neat chemical spill directly down the drain.

Step-by-Step Spill Response
  • Evacuation & Assessment: Immediately isolate the hazard area. Ensure laboratory ventilation is operating at maximum capacity.

  • PPE Escalation: Responders must don liquid-tight chemical protective clothing, heavy-duty butyl gloves, and a face shield[2].

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary chemical binding agents). Do not use combustible materials like sawdust.

  • Collection: Mechanically scoop the absorbed mixture using non-sparking tools and transfer it into a clearly labeled, sealable hazardous waste container.

  • Decontamination: Only after the bulk liquid is removed should you wash the affected surface with a strong soap and water solution to break down residual lipid-soluble amines.

Spill_Response S1 Assess Spill Evacuate & Ventilate S2 Don Maximum PPE (SCBA, Face Shield) S1->S2 S3 Containment Use Inert Absorbent S2->S3 S4 Collection Transfer to Waste Bin S3->S4 S5 Decontamination Wash with Soap/Water S4->S5

Step-by-step spill response pathway for BHEOA, emphasizing immediate containment and decontamination.

Disposal & Environmental Logistics

BHEOA and its derivatives must be disposed of via high-temperature incineration at an approved hazardous waste facility. Because thermal decomposition of the acetoacetamide and diethanolamine moieties yields toxic nitrogen oxides ( NOx​ ) and carbon monoxide ( CO )[2][3], the incineration facility must be equipped with exhaust gas scrubbing systems. Under no circumstances should aqueous waste containing BHEOA be discharged into municipal wastewater treatment plants.

References

  • Fe(iii) complex compounds for the treatment and prophylaxis of iron deficiency symptoms and iron deficiency anemias (Patent KR101529273B1). Google Patents.
  • Diethanolamine - SAFETY DATA SHEET. PENTA Chemicals.
  • N,N-Diethylacetoacetamide - Safety Data Sheet. Sigma-Aldrich.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Bis(2-hydroxyethyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N,N-Bis(2-hydroxyethyl)-3-oxobutanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。